molecular formula C13H10N2O B2589089 4-(1H-1,3-benzodiazol-1-yl)phenol CAS No. 81376-56-9

4-(1H-1,3-benzodiazol-1-yl)phenol

Cat. No.: B2589089
CAS No.: 81376-56-9
M. Wt: 210.236
InChI Key: YPKCOJPZSAGCHD-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-1-yl)phenol is a high-purity chemical compound with the molecular formula C13H10N2O . It features a phenol group linked to a benzimidazole moiety, a structural motif of significant interest in medicinal chemistry and drug discovery. Benzimidazole derivatives are widely investigated for their potential as kinase inhibitors . For instance, research into Src kinase inhibitors for applications in oncology and bone disease has involved the synthesis and structure-activity relationship (SAR) study of complex molecules containing constrained heterocyclic systems, highlighting the value of such scaffolds in developing potent therapeutic agents . This compound serves as a valuable building block for the synthesis of more complex molecules and is a key intermediate for introducing conformational constraints in peptide-based drug design . Provided with guaranteed quality and consistency, 4-(1H-1,3-benzodiazol-1-yl)phenol is intended for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKCOJPZSAGCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015649
Record name 4-(1H-benzimidazol-1-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81376-56-9
Record name 4-(1H-benzimidazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-1-yl)phenol
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Foundational & Exploratory

Non-steroidal CYP17A1 inhibitor scaffolds benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The inhibition of Cytochrome P450 17A1 (CYP17A1) is a cornerstone in the treatment of Castration-Resistant Prostate Cancer (CRPC).[1][2] While the first-generation inhibitor, Abiraterone Acetate, demonstrated clinical success, its steroidal nature leads to off-target promiscuity and metabolic accumulation of mineralocorticoids, necessitating co-administration with prednisone.

This guide analyzes Benzimidazole derivatives as a superior class of non-steroidal inhibitors. These scaffolds offer tunable pharmacokinetics, reduced promiscuity against hepatic CYPs (e.g., CYP3A4), and the potential for lyase-selective inhibition —a "holy grail" mechanism that preserves cortisol biosynthesis while ablating androgen production.

Mechanistic Foundation

The CYP17A1 Dual-Functionality

CYP17A1 is a bifunctional enzyme localized in the endoplasmic reticulum of the adrenal zona reticularis and testicular Leydig cells.[3] It catalyzes two sequential reactions critical for androgen biosynthesis:[1][4]

  • 17α-Hydroxylase Activity: Converts Pregnenolone/Progesterone

    
     17α-Hydroxypregnenolone/17α-Hydroxyprogesterone.[1][3]
    
  • 17,20-Lyase Activity: Cleaves the C17-C20 bond to form Dehydroepiandrosterone (DHEA) and Androstenedione.[1]

The Clinical Problem: Total inhibition (Abiraterone) blocks both steps. Blocking the hydroxylase step shuts down cortisol production, triggering an ACTH surge that drives mineralocorticoid excess (hypertension, hypokalemia). The Benzimidazole Solution: Benzimidazoles can be structurally optimized to preferentially bind the conformational state associated with the lyase reaction, potentially sparing cortisol.

Binding Mode

The benzimidazole core functions as a Heme-Coordinating Moiety (HCM) .

  • Nitrogen-Iron Interaction: The sp² hybridized nitrogen (N3) of the imidazole ring donates its lone pair to the heme iron (Fe³⁺) of CYP17A1, displacing the native water molecule and preventing oxygen activation.

  • Hydrophobic Skeleton: The fused benzene ring and N1/C2 substituents occupy the hydrophobic steroid-binding pocket, mimicking the steroid backbone without the hormonal side effects.

Pathway Visualization

CYP17A1_Pathway cluster_cyp CYP17A1 Activity Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxylase 17α-Hydroxylase Pregnenolone->Hydroxylase Progesterone->Hydroxylase OH_Preg 17α-OH Pregnenolone Lyase 17,20-Lyase OH_Preg->Lyase OH_Prog 17α-OH Progesterone Cortisol Cortisol (Glucocorticoid) OH_Prog->Cortisol CYP21A2 / CYP11B1 OH_Prog->Lyase DHEA DHEA (Androgen Precursor) Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Hydroxylase->OH_Preg Hydroxylase->OH_Prog Lyase->DHEA Lyase->Androstenedione Benzimidazole Benzimidazole Inhibitor Benzimidazole->Hydroxylase Blocks Benzimidazole->Lyase Selectively Blocks

Caption: CYP17A1 dual-function pathway.[4][5][6] Benzimidazoles target the heme iron, blocking androgen synthesis while ideally preserving the cortisol pathway.

Medicinal Chemistry & SAR

The optimization of benzimidazole inhibitors relies on balancing potency with selectivity (vs. CYP3A4 and CYP11B1).

Structure-Activity Relationship (SAR) Logic
PositionModification StrategyEffect on Activity
Core (HCM) Benzimidazole vs. ImidazoleBenzimidazoles generally show higher affinity due to increased hydrophobic contact area compared to simple imidazoles.
N1-Position Aryl/Benzyl groupsCritical for occupying the substrate access channel. Bulky groups here often improve selectivity for CYP17A1 over CYP3A4.
C2-Position Small alkyl or polar groupsModulates orientation of the N3-lone pair toward the heme. Large groups here can clash with the I-helix.
C5/C6-Position Halogens (F, Cl) or small ethersFine-tunes metabolic stability and fills small hydrophobic pockets. Fluorine substitution often blocks metabolic soft spots.
Case Study: BMS-351 (Lyase Selective)

Research by Bristol-Myers Squibb identified BMS-351 , a pyridyl-benzimidazole.

  • Design: Replaced the steroid core with a biaryl benzimidazole scaffold.

  • Outcome: High selectivity for 17,20-lyase over 17α-hydroxylase.

  • Mechanism: The specific geometry of the benzimidazole-biaryl axis prevents the enzyme from adopting the conformation required for the lyase reaction, while still allowing the hydroxylase reaction to proceed to some extent.

SAR Workflow Diagram

SAR_Workflow cluster_opt Optimization Cycle Hit Hit Identification (Benzimidazole Core) N1_Sub N1-Substitution (Hydrophobic Tail) Hit->N1_Sub Linker Linker Rigidity (Selectivity Control) N1_Sub->Linker C6_Mod C5/C6 Modification (Metabolic Stability) Eval Biological Evaluation (CYP17A1 vs CYP3A4) C6_Mod->Eval Linker->C6_Mod Eval->N1_Sub Refine SAR Lead Lead Candidate (Lyase Selective) Eval->Lead IC50 < 50nM Selectivity > 10x

Caption: Iterative SAR optimization workflow for transforming a benzimidazole hit into a selective lead candidate.

Synthesis Strategies

To synthesize diverse benzimidazole libraries for SAR, two primary routes are recommended.

Method A: Oxidative Cyclization (Versatile)

This method allows for easy variation of the C2 position.

  • Reactants: o-phenylenediamine + Aldehyde (R-CHO).

  • Conditions: Oxidant (e.g., Na₂S₂O₅, air, or Cu(OTf)₂) in solvent (DMF/EtOH) at reflux.

  • Mechanism: Schiff base formation followed by oxidative ring closure.

Method B: N-Alkylation (N1-Diversity)

Critical for introducing the hydrophobic tail required for CYP17A1 channel occupancy.

  • Reactants: Benzimidazole core + Aryl/Alkyl Halide.

  • Conditions: Base (Cs₂CO₃ or NaH), DMF, 80°C.

  • Note: Regioselectivity (N1 vs N3) can be an issue with asymmetric benzimidazoles; steric bulk at C2 directs alkylation to the distal nitrogen.

Synthesis Flowchart

Synthesis_Route Start1 o-Phenylenediamine Step1 Condensation & Oxidative Cyclization Start1->Step1 Start2 Aldehyde (R-CHO) Start2->Step1 Intermediate 2-Substituted Benzimidazole Step1->Intermediate Step2 N-Alkylation Intermediate->Step2 Reagent Alkyl/Aryl Halide (Base: Cs2CO3) Reagent->Step2 Final Final Inhibitor (1,2-Disubstituted) Step2->Final

Caption: Two-step synthetic route for generating 1,2-disubstituted benzimidazole CYP17A1 inhibitors.

Experimental Protocols

Recombinant CYP17A1 Enzyme Assay

This protocol validates direct enzymatic inhibition.

Materials:

  • Recombinant human CYP17A1/NADPH-P450 reductase (expressed in E. coli or Yeast microsomes).

  • Substrates: [³H]-17α-hydroxypregnenolone (for Lyase) and [¹⁴C]-Progesterone (for Hydroxylase).

  • NADPH regenerating system.

Protocol:

  • Preparation: Dilute microsomes in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Add test compound (benzimidazole derivative) at varying concentrations (0.1 nM – 10 µM).

  • Initiation: Add substrate (2 µM final) and NADPH regenerating system. Incubate at 37°C for 10–20 mins.

  • Termination: Stop reaction with extraction solvent (Ethyl Acetate or CH₂Cl₂).

  • Analysis: Separate steroids via HPLC or TLC. Quantify conversion rates via scintillation counting or Mass Spectrometry.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Cell-Based Assay (NCI-H295R)

Validates inhibitor efficacy in a physiological steroidogenic environment.

Protocol:

  • Seeding: Plate NCI-H295R cells (adrenocortical carcinoma) at

    
     cells/well in 24-well plates.
    
  • Treatment: Treat cells with inhibitor for 24 hours.

  • Stimulation: (Optional) Stimulate with Forskolin to upregulate CYP17A1 expression.

  • Supernatant Collection: Collect media.

  • Quantification: Measure Testosterone and Cortisol levels using ELISA or LC-MS/MS.

    • Success Metric: Significant drop in Testosterone with minimal drop in Cortisol (if lyase selective).

References

  • Wróbel, T. M., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Biomolecules.

  • Role of CYP17A1 in Prostate Cancer . (2021). Structure-based discovery of selective CYP17A1 inhibitors. Biology Methods and Protocols.

  • BMS-351 Discovery . (2015). Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351. Journal of Medicinal Chemistry.

  • BenchChem Protocols . Application Notes and Protocols for Cell-Based Assays of CYP17A1 Inhibition.

Sources

Technical Guide: Small Molecule Inhibitors of CYP17A1 in Steroidogenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of CYP17A1 inhibitors, a drug class central to the management of Castration-Resistant Prostate Cancer (CRPC). Unlike standard reviews, this document focuses on the mechanistic divergence between 17


-hydroxylase and 17,20-lyase inhibition, the medicinal chemistry  driving non-steroidal scaffolds, and self-validating assay protocols  required for preclinical development. We address the critical challenge of "mineralocorticoid sparing" selectivity and the paradoxical resistance mechanisms driven by drug metabolism.

Mechanistic Foundation: The Dual-Activity Paradox

CYP17A1 (Cytochrome P450 17A1) is a bifunctional enzyme resident in the endoplasmic reticulum.[1] It dictates the gateway between mineralocorticoid production (aldosterone) and sex steroid production (androgens).

The vs. Pathway

In humans, steroidogenesis predominantly follows the


 pathway.
  • 17

    
    -Hydroxylase Activity:  Converts Pregnenolone 
    
    
    
    17
    
    
    -Hydroxypregnenolone.[2][3][4]
  • 17,20-Lyase Activity: Converts 17

    
    -Hydroxypregnenolone 
    
    
    
    Dehydroepiandrosterone (DHEA).[3]

Critical Insight for Drug Design: The 17,20-lyase reaction is the rate-limiting step for androgen synthesis and requires an allosteric interaction with Cytochrome b5 (CYB5) to proceed efficiently. First-generation inhibitors (Abiraterone) block both steps. This inhibits androgen production but also blocks the hydroxylase step, causing a backlog of pregnenolone/progesterone that shunts into the mineralocorticoid pathway, leading to hypertension and hypokalemia (requiring co-administration of prednisone).

Next-Generation Goal: "Lyase-selective" inhibitors target the CYP17A1-CYB5 interaction interface, sparing the hydroxylase step and maintaining cortisol/aldosterone balance.

Pathway Visualization

Steroidogenesis cluster_legend Legend Hydroxylase Activity Hydroxylase Activity Lyase Activity (Target) Lyase Activity (Target) Mineralocorticoid Excess Mineralocorticoid Excess Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17α-OH-Pregnenolone Pregnenolone->OH_Preg CYP17A1 (Hydroxylase) DOC Deoxycorticosterone (Mineralocorticoid) Progesterone->DOC CYP21A2 (If CYP17A1 Blocked) OH_Prog 17α-OH-Progesterone Progesterone->OH_Prog CYP17A1 (Hydroxylase) OH_Preg->OH_Prog 3β-HSD DHEA DHEA (Androgen Precursor) OH_Preg->DHEA CYP17A1 (Lyase) + CYB5 Andro Androstenedione OH_Prog->Andro CYP17A1 (Lyase) DHEA->Andro 3β-HSD

Caption: Human steroidogenic pathway highlighting the bifurcation at CYP17A1. Inhibition of the Hydroxylase step (Blue) forces flux toward Mineralocorticoids (Green). Selective inhibition targets the Lyase step (Red).

Chemical Classes & SAR Profiling

The evolution of CYP17A1 inhibitors has moved from mimicking the substrate (steroidal) to targeting the heme-iron coordinately (non-steroidal).

Comparative Pharmacology
FeatureAbiraterone AcetateOrteronel (TAK-700)Seviteronel (VT-464)
Scaffold Steroidal (Pregnenolone analog)Non-steroidal (Imidazole)Non-steroidal (Triazole)
Binding Mode Pyridine nitrogen coordinates heme ironImidazole nitrogen coordinates heme ironTriazole nitrogen coordinates heme iron
Selectivity Non-selective (Hits Hydroxylase & Lyase)Moderate Lyase Selectivity (~5x)High Lyase Selectivity (~10x)
CYB5 Dependence Competitive inhibitorExploits active site cavityDisrups CYB5 interaction
Prednisone Need Mandatory (to suppress ACTH/mineralocorticoids)Investigated without, but often requiredDesigned to be steroid-free
Key Liability Metabolized to 3-keto-5

-abiraterone
(Agonist)
High toxicity / Failed to improve OSCNS toxicity / CYP inhibition
The "Trojan Horse" Metabolite

A critical failure mode for Abiraterone is its metabolism. In patients, Abiraterone is converted to


-abiraterone (D4A) and subsequently to 3-keto-5

-abiraterone
.[5][6]
  • Mechanism: This metabolite binds the Androgen Receptor (AR) as an agonist , paradoxically promoting tumor growth despite CYP17A1 inhibition.

  • Implication: Next-gen non-steroidal inhibitors (Seviteronel) do not possess the steroid backbone required to form these AR-activating metabolites.

Self-Validating Assay Protocol: High-Throughput Screening

To develop a valid CYP17A1 inhibitor, you must distinguish between hydroxylase and lyase activity.[4] The following protocol uses NCI-H295R cells (human adrenocortical carcinoma), the gold standard for steroidogenesis assays.

Experimental Design Principles
  • Substrate Specificity: You must use Pregnenolone as the starting substrate to mimic the human

    
     pathway.
    
  • Internal Standardization: Use deuterated standards (DHEA-d6, 17-OH-Preg-d3) for LC-MS/MS to correct for matrix effects.

  • Controls:

    • Positive Control: Abiraterone (1

      
      M) – Should show >90% inhibition of both steps.
      
    • Negative Control:[2] DMSO (0.1%).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed NCI-H295R cells at

    
     cells/well in 96-well plates.
    
  • Media: DMEM/F12 + 2% Nu-Serum + 1% ITS (Insulin-Transferrin-Selenium).

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Step 2: Compound Treatment

  • Replace media with serum-free DMEM/F12 containing the test compound (0.1 nM – 10

    
    M).
    
  • Crucial Step: Add substrate Pregnenolone (1

    
    M) immediately.
    
  • Incubate for 6–24 hours (optimize for linearity).

Step 3: Steroid Extraction (MTBE Method)

  • Collect 100

    
    L supernatant.
    
  • Add 10

    
    L Internal Standard Mix.
    
  • Add 500

    
    L MTBE (Methyl tert-butyl ether) . Vortex 10 mins.[4][7][8]
    
  • Freeze-thaw (-80°C) to separate phases. Decant organic layer.

  • Evaporate to dryness under

    
     gas. Reconstitute in 50% Methanol.
    

Step 4: LC-MS/MS Quantification

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m).
    
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • Hydroxylase Readout: 17-OH-Pregnenolone (

      
       333 
      
      
      
      297).
    • Lyase Readout: DHEA (

      
       289 
      
      
      
      253).
Data Interpretation

Calculate the Selectivity Ratio (SR) :



  • Target: SR > 10. (Higher number indicates greater potency against Lyase while sparing Hydroxylase).

Advanced Pharmacology: Resistance Mechanisms

Resistance to CYP17A1 inhibitors is inevitable in metastatic CRPC. Understanding the "Why" is crucial for combination therapy design.

The Resistance Feedback Loop
  • Target Upregulation: Tumors amplify CYP17A1 gene expression.

  • Splice Variants: Expression of AR-V7 (constitutively active Androgen Receptor variant) renders ligand depletion (via CYP17A1 inhibition) ineffective.

  • Glucocorticoid Receptor (GR) Bypass: Tumors upregulate GR, which regulates a similar transcriptome to AR, bypassing the need for androgens.

Resistance Logic Diagram

Resistance cluster_mechanisms Resistance Mechanisms Drug Abiraterone Tumor Prostate Tumor Cell Drug->Tumor Inhibition Metabolism Metabolism to 3-keto-5α-Abi Tumor->Metabolism 5α-Reductase AR_Mut AR-V7 Variant (Ligand Independent) Tumor->AR_Mut Selection Pressure GR_Up GR Upregulation (Bypass Track) Tumor->GR_Up Plasticity Progression Tumor Proliferation Metabolism->Progression Agonist Activity AR_Mut->Progression Constitutive Activation GR_Up->Progression Mimics AR Signaling

Caption: Primary resistance pathways. Note the metabolic conversion of Abiraterone to an agonist (Red path) and the bypass via AR variants or GR upregulation.

References

  • Attard, G., et al. (2012). Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without glucocorticoids. Journal of Clinical Oncology. Link

  • Li, Z., et al. (2015). Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer.[5] Nature. Link

  • Li, Z., et al. (2016). Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy.[6] Nature. Link

  • Auchus, R. J. (2017). The classic and nonclassic congenital adrenal hyperplasias. Endocrine Practice. Link

  • Bird, G. H., et al. (2018).[9] Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer.[9][10] Clinical Cancer Research. Link

  • BenchChem. (2025).[11] Application Notes and Protocols for Cell-Based Assays of CYP17A1 Inhibition. Link

Sources

Targeting the Colchicine Site & Kinase Pockets: A Technical Guide to N-Aryl Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine nucleus found in ATP and DNA bases. While C2-substituted derivatives have historically dominated the literature, N-aryl (N1-substituted) benzimidazoles have emerged as potent chemotherapeutic agents with a distinct pharmacological profile.

This guide provides a technical deep-dive for drug discovery scientists. It moves beyond basic synthesis to explore the causality of design—why N-arylation shifts the mechanism from simple DNA intercalation to specific tubulin destabilization and kinase inhibition (EGFR/VEGFR). It includes validated synthetic protocols, mechanistic pathways, and self-validating bioassays.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The "Hydrophobic Clamp" Hypothesis

The introduction of an aryl group at the N1 position is not merely a lipophilic modification; it is a steric tool. Unlike the planar C2-aryl derivatives that often act as DNA minor groove binders, N1-aryl groups create a "propeller-like" twist in the molecule. This steric bulk prevents simple intercalation and instead directs the molecule toward hydrophobic pockets in proteins.

Key SAR Drivers:

  • N1-Aryl Moiety: This group occupies the hydrophobic sub-pocket of the Colchicine binding site on

    
    -tubulin. Electron-withdrawing groups (EWGs) or bulky substitutions (e.g., 3,4,5-trimethoxy) here often enhance potency by mimicking the trimethoxyphenyl ring of Colchicine.
    
  • C2-Position: Critical for hydrogen bonding. Substituents here (e.g., amines, thiazoles) interact with residues like Thr830 or Lys721 in EGFR, or Asn residues in tubulin.

  • Benzene Fused Ring (C5/C6): Electronic tuning. Halogens (Cl, F) at C5/C6 increase metabolic stability and can enhance dipole interactions within the binding cleft.

Visualization: SAR Logic Flow

SAR_Logic Core Benzimidazole Core (Privileged Scaffold) N1 N1-Position (The 'Rudder') Core->N1 Arylation C2 C2-Position (The 'Anchor') Core->C2 Functionalization C56 C5/C6 Positions (Electronic Tuning) Core->C56 Substitution Hydrophobic Hydrophobic Pocket Entry (Tubulin/Kinase Back-Pocket) N1->Hydrophobic Steric Twist H_Bond H-Bonding Network (Lys721, Thr830) C2->H_Bond Donor/Acceptor Metab Metabolic Stability & Dipole Modulation C56->Metab Halogenation

Caption: SAR logic for N-aryl benzimidazoles. N1-arylation drives hydrophobic pocket specificity, distinct from planar intercalators.

Part 2: Synthetic Strategies (The "How-To")

Creating the C-N bond at the N1 position is the rate-limiting step. Traditional Ullmann coupling requires harsh conditions (high heat, copper bronze) that often degrade sensitive C2-substituents. Modern protocols utilize Chan-Lam (oxidative) or Buchwald-Hartwig (Pd-catalyzed) couplings.

Protocol A: Copper-Catalyzed Chan-Lam Coupling (The "Green" Route)

Best for: Substrates with sensitive functional groups; avoiding heavy metal (Pd) contamination.

Reagents:

  • Substrate: Benzimidazole derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)

  • Ligand: 2,2'-Bipyridine (1.0 equiv) - Crucial for stabilizing Cu species.

  • Base: Na₂CO₃ or Et₃N (2.0 equiv)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Atmosphere: Open air (O₂ is the oxidant).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, add Cu(OAc)₂, bipyridine, and aryl boronic acid.

  • Solvate: Add solvent (DCE) and stir for 5 mins to form the active Cu-complex (solution turns deep blue/green).

  • Addition: Add the benzimidazole substrate and base.

  • Reaction: Stir at room temperature (25°C) to 40°C open to the air. Monitor via TLC.

    • Expert Tip: If the reaction stalls, add a fresh portion of boronic acid (boronic acids can protodeboronate over time).

  • Workup: Filter through a celite pad to remove copper salts. Wash with NH₄OH (aq) to sequester residual copper.

Protocol B: Buchwald-Hartwig Amination (The "Power" Route)

Best for: Unreactive aryl halides (chlorides) or sterically hindered systems.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: XPhos or BrettPhos (optimum for N-heterocycles).

  • Base: Cs₂CO₃ (weak base) or NaOtBu (strong base).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Purge: Flame-dry glassware and cycle Argon/N₂ 3 times. Oxygen kills this catalyst.

  • Pre-complex: Mix Pd source and Ligand in solvent for 10 mins under Argon.

  • React: Add aryl halide, benzimidazole, and base. Heat to 100°C.

  • Validation: Monitor by LC-MS. Look for de-halogenation of the aryl halide (a common side reaction if the catalyst dies).

Part 3: Mechanistic Profiling & Validation[2]

N-aryl benzimidazoles are "dual-threat" agents. They do not just poison the cell; they dismantle its structural and signaling architecture.

Tubulin Polymerization Inhibition (Colchicine Site)

Unlike Taxol (stabilizer), these derivatives prevent microtubule assembly.

  • Mechanism: The N-aryl group wedges into the interface between

    
     and 
    
    
    
    tubulin dimers, preventing the "straightening" required for polymerization.
  • Outcome: Cell cycle arrest at G2/M phase

    
     Mitotic Catastrophe 
    
    
    
    Apoptosis.
Kinase Inhibition (EGFR/VEGFR)[3][4]
  • Mechanism: The benzimidazole core mimics the adenine of ATP. The N-aryl group extends into the hydrophobic back-pocket (gatekeeper region), often interacting with Met790 (in mutants) or Thr790 .

Visualization: Dual Mechanism Pathway

MoA_Pathway Drug N-Aryl Benzimidazole Tubulin Target 1: Beta-Tubulin (Colchicine Site) Drug->Tubulin EGFR Target 2: EGFR Kinase (ATP Pocket) Drug->EGFR Polymerization Inhibit Polymerization Tubulin->Polymerization Signaling Block Phosphorylation (p-EGFR, p-AKT) EGFR->Signaling Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Survival Inhibit Survival Signals Signaling->Survival Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Survival->Apoptosis

Caption: Dual-targeting mechanism: Simultaneous disruption of cytoskeletal dynamics and survival signaling.

Part 4: Preclinical Validation Protocols

To publish or advance to lead optimization, you must validate the mechanism using specific assays. The MTT assay is insufficient as it only measures metabolic activity, not the mechanism.

Standardized Tubulin Polymerization Assay (Fluorometric)

This is the gold standard for confirming direct interaction.

Materials:

  • Purified Tubulin protein (>99% pure, bovine or porcine brain).

  • GTP (Guanoisine Triphosphate) - essential for assembly.

  • Buffer: PEM (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • DAPI (reporter dye) or just turbidity measurement at 340 nm.

Protocol:

  • Preparation: Keep all reagents on ice (4°C). Tubulin polymerizes spontaneously at room temp.

  • Blanking: Set spectrophotometer to 37°C.

  • Mixture: In a 96-well plate (UV-transparent), mix:

    • Tubulin (3 mg/mL final conc)

    • GTP (1 mM)

    • Test Compound (Various concentrations, e.g., 1, 5, 10

      
      M)
      
    • Control: Nocodazole (positive control), Paclitaxel (stabilizer control), DMSO (negative).

  • Initiation: Place plate in reader at 37°C.

  • Measurement: Record Absorbance (340 nm) or Fluorescence (Ex 360/Em 450 for DAPI) every 30 seconds for 60 minutes.

Data Interpretation:

Curve Characteristic Interpretation
Lag Phase Time taken for nucleation. Extended by inhibitors.[2][3][4][5]
Vmax (Slope) Rate of elongation. Decreased by N-aryl benzimidazoles.

| Steady State (Plateau) | Final polymer mass. Lowered by destabilizers (like Colchicine/Benzimidazoles). |

Self-Validating Check:

If your compound lowers the plateau but also fluoresces at 340nm (common for heterocycles), you must run a "Compound Only" control without tubulin to subtract background interference.

References

  • Aleksandrova, Y., et al. (2024).[6] N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. Molecules.

  • Ramalakshmi, N., et al. (2023).[7][8] A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. Medicinal Chemistry.

  • Wang, Z., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry. [3]

  • BenchChem Protocols. (2025). In Vitro Tubulin Polymerization Assay Protocol.

  • Bhatia, R., et al. (2023). In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer.[9] Journal of Biomolecular Structure and Dynamics.

  • Qiao, Y., et al. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances.

Sources

Methodological & Application

Synthesis of 4-(1H-1,3-benzodiazol-1-yl)phenol via Ullmann coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-(1H-1,3-benzodiazol-1-yl)phenol via Ligand-Promoted Ullmann Coupling

Executive Summary

The synthesis of 4-(1H-1,3-benzodiazol-1-yl)phenol (commonly referred to as 4-(benzimidazol-1-yl)phenol) represents a classic challenge in cross-coupling chemistry: achieving chemoselectivity in the presence of competing nucleophiles. The target molecule contains a benzimidazole core linked to a phenol. Direct coupling of benzimidazole with 4-iodophenol presents a significant risk of O-arylation versus N-arylation, as well as catalyst poisoning by the free phenoxide.

This Application Note details a robust, two-step protocol that circumvents these issues by utilizing a Protection-Coupling-Deprotection strategy. We employ a copper(I)-catalyzed Ullmann-type coupling with 4-iodoanisole, followed by regiospecific O-demethylation. This method ensures high purity, reproducible yields (>85%), and scalability suitable for drug discovery and early-phase development.

Strategic Analysis & Retrosynthesis

To maximize success, we avoid the direct use of 4-halophenols. Free phenols can coordinate strongly to the copper catalyst, inhibiting the catalytic cycle (the "poisoning effect"). Furthermore, under basic Ullmann conditions, the phenoxide anion competes with the benzimidazole nitrogen, leading to mixtures of N- and O-arylated products.

The Strategy:

  • Masking: Use the methyl ether (anisole) as a robust protecting group.

  • Coupling: Perform Cu-catalyzed N-arylation using a bidentate ligand (1,10-phenanthroline) to stabilize the Cu(I) species and lower the activation energy.

  • Unmasking: Cleave the methyl ether using Boron Tribromide (BBr

    
    ) to reveal the phenol.
    
Visual Workflow (Retrosynthesis)

Retrosynthesis Target Target: 4-(Benzimidazol-1-yl)phenol Intermediate Intermediate: 1-(4-Methoxyphenyl)benzimidazole Target->Intermediate O-Demethylation (BBr3, DCM) SM1 Starting Material 1: Benzimidazole Intermediate->SM1 Ullmann Coupling (CuI, 1,10-Phen, Cs2CO3) SM2 Starting Material 2: 4-Iodoanisole Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the protection strategy to avoid chemoselectivity issues.

Detailed Protocol A: Ullmann Coupling

Objective: Synthesis of 1-(4-methoxyphenyl)-1H-benzimidazole.

Reagents & Materials
ReagentRoleEquiv.Notes
Benzimidazole Nucleophile1.0Dry, powder.
4-Iodoanisole Electrophile1.2Aryl iodides are more reactive than bromides.
Copper(I) Iodide (CuI) Catalyst0.1 (10 mol%)Critical: Must be off-white/tan. Green/blue indicates oxidation to Cu(II) (inactive).
1,10-Phenanthroline Ligand0.2 (20 mol%)Bidentate ligand stabilizes Cu(I).
Cesium Carbonate (Cs

CO

)
Base2.0"Cesium Effect" improves solubility in DMF.
DMF (Anhydrous) Solvent-0.5 M concentration relative to benzimidazole.
Step-by-Step Procedure
  • Setup (Inert Atmosphere): Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Why? Oxygen oxidizes the active Cu(I) species to Cu(II), killing the reaction.

  • Reagent Addition: Add Benzimidazole (10 mmol, 1.18 g), 4-Iodoanisole (12 mmol, 2.81 g), CuI (1 mmol, 190 mg), 1,10-Phenanthroline (2 mmol, 360 mg), and Cs

    
    CO
    
    
    
    (20 mmol, 6.5 g) to the tube.
  • Degassing: Cap the tube with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous DMF (20 mL) under Argon flow.

  • Reaction: Replace the septum with a Teflon-lined screw cap (if using a pressure vial). Heat the mixture to 110°C in an oil bath for 24 hours.

    • Visual Check: The reaction mixture should turn dark brown/reddish but remain homogenous.

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc, 50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Copper Removal: Wash the filtrate with 10% NH

      
      OH solution (2 x 30 mL) or saturated aqueous EDTA. The aqueous layer will turn blue (Cu-amine complex), indicating successful copper removal.
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient 8:2 to 6:4).
    
    • Yield Expectation: 85-92% as a white/off-white solid.

Detailed Protocol B: O-Demethylation

Objective: Cleavage of the methyl ether to yield 4-(1H-1,3-benzodiazol-1-yl)phenol.

Reagents
  • Substrate: 1-(4-methoxyphenyl)benzimidazole (from Protocol A).

  • Boron Tribromide (BBr

    
    ):  1.0 M solution in Dichloromethane (DCM).
    
  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask. Maintain a strict N

    
     atmosphere.
    
  • Dissolution: Dissolve the substrate (5 mmol, 1.12 g) in anhydrous DCM (25 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr

    
     (15 mmol, 15 mL of 1.0 M solution) over 10 minutes.
    
    • Caution: BBr

      
       fumes vigorously in air. Use a venting needle.
      
  • Reaction: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to RT. Stir for 4–6 hours.

    • Monitoring: TLC should show the disappearance of the less polar starting material.

  • Quenching (Exothermic): Cool the flask to 0°C (Ice bath). Very slowly add Methanol (MeOH, 10 mL) dropwise.

    • Mechanism:[1][2][3][4][5][6][7] This hydrolyzes the intermediate borate esters.[4]

  • Workup:

    • Concentrate the mixture to dryness.

    • Redissolve in EtOAc, wash with saturated NaHCO

      
       (to neutralize HBr), then brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

    • Final Product: White to pale beige solid.

Mechanistic Insight

Understanding the catalytic cycle allows for better troubleshooting. The Ullmann condensation follows a Cu(I)/Cu(III) cycle (or Cu(I)-pi complex pathway), distinct from Pd-catalyzed Buchwald-Hartwig couplings.

Catalytic Cycle Diagram

CatalyticCycle L_Cu_I L-Cu(I)-I (Active Catalyst) OxAdd Oxidative Addition (Ar-I) L_Cu_I->OxAdd Intermediate1 [L-Cu(III)(Ar)(I)2] OxAdd->Intermediate1 LigandEx Ligand Exchange (+ Benzimidazole, - Base-HI) Intermediate1->LigandEx Intermediate2 [L-Cu(III)(Ar)(Nu)] LigandEx->Intermediate2 RedElim Reductive Elimination (Product Release) Intermediate2->RedElim RedElim->L_Cu_I

Figure 2: Simplified catalytic cycle for the Copper-catalyzed N-arylation.

Key Takeaway: The "Ligand Exchange" step is often the rate-determining step in Ullmann couplings. The use of 1,10-phenanthroline prevents the formation of unreactive copper aggregates, keeping the catalyst monomeric and active.

Optimization & Troubleshooting

If yields are low, consult the following parameter adjustments based on empirical data.

ParameterStandard ConditionOptimization / Troubleshooting
Ligand 1,10-PhenanthrolineSwitch to: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or L-Proline if sterics are an issue. Phenanthroline is generally superior for benzimidazoles [1].
Base Cs

CO

Switch to: K

PO

. If the reaction is too slow, K

PO

is more basic but slightly less soluble.
Solvent DMFSwitch to: DMSO. DMSO can accelerate Ullmann couplings due to high polarity, but workup is more tedious (high boiling point).
Color Dark BrownIssue: If the reaction turns green/blue immediately, oxygen has entered. Action: Abort, re-dry reagents, and use stricter inert techniques.

References

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[3][8][9][10][11] Organic Letters, 8(13), 2779–2782. Link

  • Ma, D., & Cai, Q. (2003).[12] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[13] Angewandte Chemie International Edition, 48(38), 6954–6971. Link

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289–2292. Link

Sources

Application Note: Characterization of Benzimidazole-Based CYP17A1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Clinical Imperative

CYP17A1 (17


-hydroxylase/17,20-lyase) is the "gatekeeper" enzyme in the biosynthesis of androgens.[1] In Castration-Resistant Prostate Cancer (CRPC), tumors often upregulate CYP17A1 to synthesize their own androgens, bypassing systemic deprivation therapies. While steroidal inhibitors like Abiraterone are effective, they often cause mineralocorticoid excess due to off-target inhibition of other CYPs and require co-administration of prednisone.

Benzimidazole-based inhibitors represent a class of non-steroidal small molecules designed to coordinate directly with the CYP17A1 heme iron. Unlike bulky steroids, these scaffolds offer tunable physicochemical properties, potentially allowing for the selective inhibition of the 17,20-lyase reaction (blocking androgen production) while sparing the 17


-hydroxylase reaction (preserving cortisol production).
Mechanism of Action: Type II Binding

Benzimidazoles function as Type II ligands . The


 hybridized nitrogen of the benzimidazole ring donates its lone pair electrons to the unoccupied sixth coordination site of the heme iron (

). This interaction displaces the native water molecule, locking the enzyme in a low-spin state and preventing oxygen activation required for catalysis.

Experimental Workflow Overview

The characterization of a novel benzimidazole scaffold requires a sequential approach: validating physical binding (Spectral Assay) followed by functional inhibition (Enzymatic Assay).

CYP17A1_Workflow Figure 1: Sequential workflow for validating benzimidazole CYP17A1 inhibitors. cluster_0 Phase 1: Biophysical Validation cluster_1 Phase 2: Functional Screening Compound Benzimidazole Candidate Spectral Spectral Binding Assay (UV-Vis) Compound->Spectral Result1 Type II Spectrum? (Peak ~425nm) Spectral->Result1 Hydrox 17α-Hydroxylase Assay (Sub: Progesterone) Result1->Hydrox Confirmed Binder Lyase 17,20-Lyase Assay (Sub: 17-OH-Pregnenolone) Result1->Lyase Confirmed Binder IC50 Calculate IC50 & Selectivity Ratio Hydrox->IC50 Lyase->IC50

Protocol 1: Spectral Binding Assay (Type II Interaction)

Objective: To confirm direct coordination of the benzimidazole nitrogen to the heme iron. This assay distinguishes specific binders from non-specific denaturants.

Materials
  • Enzyme: Recombinant Human CYP17A1 co-expressed with POR (P450 Oxidoreductase). Note: Purified protein (approx. 1 µM) is preferred over microsomes for cleaner spectra.

  • Buffer: 50 mM Potassium Phosphate (KPi), pH 7.4, containing 20% Glycerol (to prevent aggregation).

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Cary 300) or high-quality plate reader.

Procedure
  • Baseline Correction: Fill two quartz cuvettes (Sample and Reference) with 1 mL of enzyme solution (1 µM CYP17A1 in buffer). Record the baseline from 350 nm to 500 nm.

  • Titration:

    • Sample Cuvette: Add the benzimidazole inhibitor (dissolved in DMSO) in stepwise increments (e.g., 0.5 µM to 20 µM final concentration).

    • Reference Cuvette: Add an equivalent volume of pure DMSO to correct for solvent effects.

  • Measurement: Mix gently by inversion. Record the difference spectrum (Sample minus Reference) after each addition.

  • Data Interpretation:

    • Type II Binding (Target): Look for a trough at ~390–410 nm (low-spin shift) and a peak at ~425–435 nm (nitrogen coordination).

    • Calculation: Plot the change in absorbance (

      
      ) vs. [Inhibitor]. Fit to the Michaelis-Menten or Morrison equation to determine the Spectral Dissociation Constant (
      
      
      
      or
      
      
      ).

Protocol 2: Functional Inhibition Assays (LC-MS/MS)

Objective: To quantify the potency (


) of the inhibitor against both catalytic activities of CYP17A1.
Critical Pathway Visualization

Understanding the dual activity is vital for assay setup. The human enzyme prefers the


 pathway for lyase activity.

Steroid_Pathway Figure 2: CYP17A1 Dual Activity. Red arrow indicates the critical step for androgen blockade. Preg Pregnenolone OHPreg 17-OH-Pregnenolone Preg->OHPreg CYP17A1 (Hydroxylase) Prog Progesterone OHProg 17-OH-Progesterone Prog->OHProg CYP17A1 (Hydroxylase) DHEA DHEA (Androgen Precursor) OHPreg->DHEA CYP17A1 (17,20-Lyase) + Cyt b5 Andro Androstenedione OHProg->Andro CYP17A1 (Lyase - Minor in Humans)

Assay Conditions Table
Component17

-Hydroxylase Assay
17,20-Lyase Assay
Substrate Progesterone17-OH-Pregnenolone
Substrate Conc. 1.0 µM (

)
2.0 µM (

)
Enzyme Source Human CYP17A1 MicrosomesHuman CYP17A1 + Cytochrome b5
Cofactor 1 mM NADPH1 mM NADPH
Reaction Time 10–20 minutes30–60 minutes
Positive Control Abiraterone (

nM)
Galeterone or Orteronel
Step-by-Step Procedure
1. Preparation
  • Buffer: 50 mM Potassium Phosphate (pH 7.4) + 3 mM

    
    .
    
  • Inhibitor Series: Prepare 3-fold serial dilutions of the benzimidazole compound in DMSO (Final DMSO in assay < 0.1%).

  • Enzyme Mix: Dilute microsomes/recombinant enzyme to 2x concentration in buffer. Crucial: For Lyase assay, ensure Cyt b5 is present at 1:2 molar ratio with CYP17A1 to maximize activity.

2. Incubation
  • Pre-incubation: In a 96-well plate, mix 20 µL Enzyme Mix + 1 µL Inhibitor. Incubate at 37°C for 10 mins. Why? Allows the inhibitor to access the active site before the reaction starts.

  • Start Reaction: Add 20 µL Substrate/NADPH Mix (pre-warmed).

  • Reaction: Shake at 37°C for the designated time (see table).

  • Termination: Add 60 µL ice-cold Acetonitrile containing Internal Standard (e.g., Progesterone-d9 or DHEA-d6).

3. Sample Processing
  • Centrifuge plate at 3000 x g for 10 mins to pellet protein.

  • Transfer supernatant to HPLC vials or a clean deep-well plate.

4. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Triple Quadrupole MS in SRM mode.

    • Hydroxylase Product: 17-OH-Progesterone (Transition: 331.2

      
       97.1).
      
    • Lyase Product: DHEA (Transition: 289.2

      
       253.2).
      

Data Analysis & Interpretation

Calculating IC50

Normalize the peak area ratios (Analyte/Internal Standard) to the "Solvent Control" (100% Activity) and "No NADPH Blank" (0% Activity). Fit the data to the four-parameter logistic equation:



Assessing Selectivity

Calculate the Selectivity Ratio (SR) to determine if your benzimidazole spares cortisol production:



  • SR < 1: The compound is more potent against the Lyase step (Desired profile for CRPC).

  • SR > 1: The compound inhibits Hydroxylase more potently (Risk of mineralocorticoid excess).

Troubleshooting Guide
  • High Background in Lyase Assay: 17-OH-Pregnenolone is unstable. Ensure fresh substrate preparation and keep stock solutions at -20°C.

  • No Inhibition: Check spectral binding. If the compound binds (Type II spectrum) but doesn't inhibit, it may be binding to an allosteric site or the concentration of substrate is too high (

    
    ).
    
  • Low Signal: Ensure the addition of Cytochrome b5 for the Lyase assay; human CYP17A1 has very low lyase activity without this allosteric modulator.

References

  • Uniprot. (2023). CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human).[2][3][4][5][6] UniProtKB. [Link]

  • DeVore, N. M., & Scott, E. E. (2012). Cytochrome P450 17A1 structures with prostate cancer drugs abiraterone and TOK-001.[5] Nature. [Link]

  • Khatri, Y., et al. (2018). Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone. MDPI. [Link]

  • Guengerich, F. P., et al. (2017). Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis. Journal of Biological Chemistry. [Link]

Sources

Solubilizing 4-(1H-benzimidazol-1-yl)phenol for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategies for Solubilizing 4-(1H-benzimidazol-1-yl)phenol for Robust and Reproducible Cell Culture Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 4-(1H-benzimidazol-1-yl)phenol for use in cell-based assays. Due to its poor aqueous solubility, this compound presents significant challenges for achieving accurate and reproducible results in biological systems. Direct addition to aqueous cell culture media often leads to precipitation, resulting in unknown final concentrations and potential artifacts. This application note details the physicochemical properties of 4-(1H-benzimidazol-1-yl)phenol, explains the rationale behind various solubilization strategies, and provides validated, step-by-step protocols for three primary methods: a standard Dimethyl Sulfoxide (DMSO)-based approach, and advanced techniques using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Pluronic F-68 as solubilizing excipients. The goal is to equip researchers with the knowledge and tools to overcome solubility hurdles, ensuring the integrity and reliability of their experimental data.

Introduction: The Solubility Challenge

4-(1H-benzimidazol-1-yl)phenol is a heterocyclic compound of interest in various research fields. A critical prerequisite for its biological evaluation in vitro is its effective delivery to cells in culture. Like approximately 40% of approved drugs and nearly 90% of drug candidates, this compound is poorly water-soluble[1][2]. This characteristic poses a significant barrier to obtaining reliable data from cell-based assays. When a poorly soluble compound precipitates in the culture medium, the actual concentration exposed to the cells becomes unknown and variable, leading to erroneous dose-response curves and non-reproducible results[2][3]. Furthermore, compound precipitates can cause physical damage to cells or interfere with assay readouts (e.g., light scattering in absorbance assays), introducing experimental artifacts[3].

The primary goal of any solubilization strategy is to achieve a stable, homogenous solution of the compound in the final culture medium at the desired concentration, while minimizing any off-target effects of the solubilizing agent itself[4][5]. This guide provides a systematic approach to achieving this goal.

Physicochemical Properties of 4-(1H-benzimidazol-1-yl)phenol

Understanding the fundamental properties of a compound is the first step in developing a sound solubilization strategy. The benzimidazole moiety combined with a phenol ring results in a molecule with limited aqueous solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O[6]
Molecular Weight 210.23 g/mol [6]
Predicted LogP (XLogP3) 2.9[6]
Aqueous Solubility Insoluble[7]
Organic Solvent Solubility Moderately soluble in ethanol and methanol[7]
Physical Form Solid / Powder[8]

The XLogP3 value of 2.9 indicates a lipophilic nature, which is consistent with its observed insolubility in water[6][7]. This profile necessitates the use of organic solvents or other specialized solubilizing agents for biological testing.

Primary Solubilization Strategy: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used aprotic solvent capable of dissolving a broad range of nonpolar and polar compounds, making it the first-choice solvent for preparing high-concentration stock solutions in drug discovery[9][10].

The Rationale and the Caveat

The standard workflow involves creating a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted and finally added to the cell culture medium to achieve the desired test concentrations[9]. The key challenge with this method is the inherent cytotoxicity and biological activity of DMSO itself[11][12][13]. High concentrations of DMSO can permeabilize cell membranes, induce cellular differentiation, and interfere with assay components, confounding experimental results[14][15]. Therefore, it is critical to keep the final concentration of DMSO in the assay as low as possible.

Recommended Final DMSO Concentrations

A consensus in the scientific literature establishes a general safety hierarchy for final DMSO concentrations in cell culture.

Final DMSO ConcentrationGeneral Cellular ImpactRecommendations & Citations
≤ 0.1% Considered safe for most cell lines, including sensitive primary cells. Minimal to no cytotoxic or off-target effects observed.The preferred target concentration to minimize solvent effects.[14][15][16]
> 0.1% to 0.5% Generally tolerated by robust, immortalized cell lines. May cause subtle effects in some assays or sensitive cells.A widely used and acceptable range, but requires validation with a vehicle control.[4][5][14][17][18]
> 0.5% to 1.0% Increased risk of cytotoxicity and off-target effects. Can affect cell growth, morphology, and function.Should be avoided if possible. If used, extensive solvent toxicity controls are mandatory.[4][14][15]
> 1.0% Significant cytotoxicity is expected. Can cause membrane damage and cell death.Not recommended for most cell-based assays.[4][11][15]

Crucially, the tolerance to DMSO is cell-type specific. Researchers must perform a solvent tolerance experiment on their specific cell line to determine the maximum permissible concentration that does not affect the assay endpoint.

Protocol 1: Preparation of a 10 mM Stock in DMSO

This protocol details the steps to create a 10 mM stock solution of 4-(1H-benzimidazol-1-yl)phenol.

Materials:

  • 4-(1H-benzimidazol-1-yl)phenol powder (MW: 210.23 g/mol )

  • Cell culture grade, anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance[19]

  • Sterile microcentrifuge tubes or amber glass vials

  • Volumetric flask (for highest accuracy)[19]

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 210.23 g/mol × 1000 mg/g = 2.10 mg

  • Weigh Compound: Accurately weigh out 2.10 mg of the compound and transfer it to a sterile vial. For accuracy, it is often better to weigh a larger mass (e.g., 10.5 mg) and dissolve it in a larger volume (e.g., 5 mL)[19].

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes[9][16]. Gentle warming in a 37°C water bath can also be used, but caution is advised as heat can degrade some compounds[3][9]. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate[9][18][20].

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A typical stock in DMSO is stable for at least 6 months at -80°C[18][21].

Workflow for Working Solution Preparation

The following diagram illustrates the standard workflow for preparing a final working solution from a DMSO stock.

G cluster_0 Stock Solution Preparation (100% DMSO) cluster_1 Working Solution Preparation (in Culture Medium) weigh 1. Weigh Compound (e.g., 2.10 mg) dissolve 2. Dissolve in 100% DMSO (e.g., 1 mL) weigh->dissolve aid 3. Vortex / Sonicate Until Fully Dissolved dissolve->aid aliquot 4. Aliquot & Store at -80°C (10 mM Stock) aid->aliquot dilute 5. Thaw Stock & Serially Dilute in Culture Medium aliquot->dilute Day of Experiment control 6. Prepare Vehicle Control (Medium + same % DMSO) dilute->control treat 7. Add to Cells (Final DMSO ≤ 0.5%) control->treat G start Start: Solubilize 4-(1H-benzimidazol-1-yl)phenol q_dmso_stock Can a high-concentration (≥10 mM) stock be made in 100% DMSO? start->q_dmso_stock q_precipitate Does the compound precipitate in culture medium at the highest test concentration (with final DMSO ≤ 0.5%)? q_dmso_stock->q_precipitate Yes try_advanced DMSO is insufficient. Proceed to Advanced Strategies. q_dmso_stock->try_advanced No q_cell_sensitive Is the cell line highly sensitive to the required final DMSO concentration? q_precipitate->q_cell_sensitive No q_precipitate->try_advanced Yes use_dmso SUCCESS: Use Protocol 1 (DMSO). Always include a vehicle control. q_cell_sensitive->use_dmso No q_cell_sensitive->try_advanced Yes try_cyclodextrin Try Protocol 2 (HP-β-CD). Good for general use, low toxicity. try_advanced->try_cyclodextrin try_pluronic Try Protocol 3 (Pluronic F-68). Good for sensitive cells, also a shear protectant. try_advanced->try_pluronic

Caption: Decision tree for selecting a solubilization protocol.

Comparison of Methods
FeatureDMSO (Protocol 1)HP-β-CD (Protocol 2)Pluronic F-68 (Protocol 3)
Mechanism Co-solvencyInclusion Complexation [22]Micellar Encapsulation [23]
Ease of Use High (simple dissolution)Moderate (may require heating/sonication)Moderate to Low (may require solvent evaporation)
Potential for Cell Interaction High (cytotoxicity, off-target effects) [4][11]Low (generally inert) [4]Low (generally inert, can be protective)
Best For Initial screening, robust cell linesCompounds that precipitate from DMSO, sensitive cellsVery sensitive cells, suspension cultures
Key Consideration Final solvent concentration must be kept low (≤0.5%) and validated.[14][18]Must use a matching vehicle control with HP-β-CD.Preparation can be more complex; vehicle control is essential.

Summary and Best Practices

Successfully solubilizing 4-(1H-benzimidazol-1-yl)phenol is foundational to generating high-quality data in cell-based assays.

  • Always Start with DMSO: Due to its simplicity and efficacy, preparing a concentrated stock in 100% DMSO is the recommended starting point.[9]

  • Validate Final Solvent Concentration: The final concentration of any solvent or excipient in the cell culture medium should be confirmed to be non-toxic and non-interfering for the specific cell line and assay being used. Always run a parallel vehicle control.[4][18]

  • Visual Inspection is Key: Before treating cells, always visually inspect the final working solution for any signs of precipitation or cloudiness. Turbidity indicates that the compound has crashed out of solution.[3]

  • Consider Advanced Options: If precipitation occurs or if cells are sensitive to DMSO, excipients like HP-β-CD and Pluronic F-68 are powerful and validated alternatives.[24][23]

  • Documentation: Meticulously document the solubilization method, including solvent, concentrations, and any physical methods used (sonication, heating), to ensure reproducibility.

By following these guidelines and protocols, researchers can confidently prepare solutions of 4-(1H-benzimidazol-1-yl)phenol, ensuring that the observed biological effects are attributable to the compound itself and not to artifacts of poor solubility.

References

  • Hermann, R., & von der Eltz, B. (2014). Considerations regarding use of solvents in in vitro cell based assays. ALTEX Proceedings, 3(14), 255-259. [Link]

  • Koc, A., Nagasaka, R., & Arici, M. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology, 36(4), e23000. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved February 24, 2026, from [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 13(2), 83-89. [Link]

  • Ghasemi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology. [Link]

  • Forman, D. T., et al. (1999). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Annals of Clinical & Laboratory Science, 29(3), 193-197. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 24, 2026, from [Link]

  • Al-Danial, M., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics, 15(8), 2111. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 675624, 4-(1H-benzimidazol-2-yl)phenol. Retrieved February 24, 2026, from [Link].

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 24, 2026, from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved February 24, 2026, from [Link]

  • Al-kassas, R., et al. (2022). Pluronic F-68 Triblock Copolymer Architecture for a Next-Generation Self-Nanoemulsifying System: Overcoming Drug Trapping and Dosage Challenges of Candesartan Cilexetil. Pharmaceutics, 14(11), 2415. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved February 24, 2026, from [Link]

  • De Lellis, A., et al. (2024). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. Langmuir, 40(2), 1184-1195. [Link]

  • De Lellis, A., et al. (2024). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. Langmuir. [Link]

  • Ho, H. O., et al. (2000). Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. Journal of Controlled Release, 68(3), 401-408. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2959-2980. [Link]

  • Popielec, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2933. [Link]

  • Friedman, M. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 1, 1-13. [Link]

  • Dressman, J., & Krämer, J. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-8. [Link]

  • Dissolution Technologies. (2011). Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs. Dissolution Technologies, 18(4), 6-12. [Link]

  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved February 24, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-(1H-benzimidazol-2-yl)phenol. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5227. [Link]

  • Zhan, Q. G., et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 8), o3470. [Link]

Sources

Application Note: Crystallization Strategies for 1-(4-hydroxyphenyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The crystallization of 1-(4-hydroxyphenyl)benzimidazole presents a unique challenge in solid-state chemistry due to its specific hydrogen-bonding capabilities.[1][2][3] Unlike its 2-substituted isomers, the 1-substituted variant lacks the pyrrole-like N-H donor on the imidazole ring, forcing the crystal lattice to rely heavily on the phenolic hydroxyl group for intermolecular networking.[1] This Application Note provides three validated protocols for the purification and crystallization of this scaffold, addressing common issues such as "oiling out" and solvate formation.

Chemical Context & Physicochemical Profiling

To design an effective crystallization, one must understand the molecular "personality" of the target.[1]

  • Core Scaffold: The benzimidazole ring is planar and electron-deficient.[2]

  • Substitution Effect (Position 1): The attachment of the 4-hydroxyphenyl group at

    
     blocks the tautomerism typical of benzimidazoles.
    
    • 
       (Imidazole):  Remains a strong Hydrogen Bond Acceptor (pKa of conjugate acid 
      
      
      
      5.6).[3]
    • Phenolic -OH: Acts as both a Hydrogen Bond Donor and Acceptor (pKa

      
       10.0).[2][3]
      
  • Lattice Energy Driver: The primary supramolecular synthon is the O-H

    
    
    
    
    
    interaction, which typically forms infinite chains or helical structures rather than the centrosymmetric dimers seen in unsubstituted benzimidazoles.[1]
Solubility Mapping

The following solubility profile guides solvent selection. Data is qualitative based on standard benzimidazole derivative behaviors.[2]

Solvent ClassExamplesSolubility (RT)Solubility (Hot)Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Very HighSolvent for antisolvent methods.[1][2][3]
Alcohols Methanol, Ethanol, IPAModerate (10-30 mg/mL)High Primary Solvent for cooling crystallization.[1][4][3]
Chlorinated DCM, ChloroformModerate ModerateGood for extraction, poor for crystallization (solvates).[1]
Ethers/Esters THF, Ethyl AcetateLow ModerateAntisolvent or co-solvent.[1]
Non-Polar Hexane, HeptaneInsoluble InsolubleAntisolvent (induces oiling out).[4]
Aqueous Water (pH 7)Insoluble InsolubleAntisolvent .[2][3]
Aqueous Acid 0.1 M HClSoluble (as cation)-Purification (pH swing).[2][3]
Aqueous Base 0.1 M NaOHSoluble (as anion)-Purification (pH swing).[2][3]

Decision Matrix: Selecting the Right Method

The choice of method depends entirely on your goal: Purification (removal of impurities) vs. Form Control (obtaining a specific polymorph/crystal size).[3]

Crystallization_Decision_Matrix Start Goal Definition Purification Goal: Purity / Isolation (Crude Material) Start->Purification Polymorph Goal: Defined Crystal Form (Drug Substance) Start->Polymorph SCXRD Goal: Structure Determination (Single Crystal) Start->SCXRD MethodA Method A: pH-Swing Precipitation Purification->MethodA Fast, removes colored impurities MethodB Method B: Controlled Cooling (Ethanol/Water) Polymorph->MethodB Thermodynamic control, scalable MethodC Method C: Vapor Diffusion (DMSO/Ether) SCXRD->MethodC Slow growth, low nucleation

Figure 1: Decision matrix for selecting the appropriate crystallization technique based on experimental objectives.[1][3]

Detailed Protocols

Method A: pH-Swing Precipitation (Purification)

Best for: Initial isolation from crude reaction mixtures.[2][3] This method leverages the amphoteric nature of the molecule to reject non-ionizable impurities.

The "Sweet Spot" Concept:

  • pH < 4: Molecule is protonated (

    
    ) 
    
    
    
    Soluble.[2][3]
  • pH > 11: Phenol is deprotonated (

    
    ) 
    
    
    
    Soluble.[2][3]
  • pH 6–8: Molecule is neutral

    
    Precipitates .[2]
    

Protocol:

  • Dissolution: Suspend 1.0 g of crude solid in 10 mL of 1.0 M HCl . Stir until fully dissolved. (If solids remain, filter them out; these are non-basic impurities).

  • Clarification: Add 50 mg of activated charcoal, stir for 15 mins, and filter through Celite to remove color/tar.

  • Neutralization (The Critical Step):

    • Place the acidic filtrate in a beaker with magnetic stirring.

    • Slowly add 2.0 M NaOH dropwise.[2]

    • Monitor pH continuously.[2]

    • Observation: A cloud point will appear around pH 4.[2] Continue adding base until pH 7.5 is reached.[2]

    • STOP adding base.[2] If you overshoot to pH 12, the product will re-dissolve as the phenolate salt.[1]

  • Digestion: Stir the slurry for 30 minutes to allow amorphous aggregates to ripen into filterable solids.

  • Isolation: Filter via vacuum, wash with water (3 x 10 mL), and dry at 50°C under vacuum.

Method B: Controlled Cooling with Seeding (Polymorph Control)

Best for: Generating crystalline material with good flow properties and defined melting points.[3] Risk Mitigation: "Oiling out" is common with phenolic compounds.[2] Seeding is mandatory.[2]

Protocol:

  • Solvent System: Prepare a mixture of Ethanol:Water (90:10 v/v) .

  • Saturation: Suspend 500 mg of the compound in 15 mL of the solvent mixture.

  • Heating: Heat to reflux (approx. 78°C) until dissolved. If not dissolved, add solvent in 1 mL increments.[1]

  • Clarification: Filter hot (using a pre-heated funnel) to remove dust/nucleation sites.[2]

  • Nucleation Control:

    • Cool slowly to 60°C.

    • Add Seeds: Add 2-5 mg of pure crystalline material (from Method A).

    • Hold: Maintain at 60°C for 30 minutes. You should see the suspension become opaque as crystals grow on the seeds.

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

  • Aging: Stir at 20°C for 2 hours.

  • Isolation: Filter, wash with cold Ethanol (pure), and dry.

Method C: Vapor Diffusion (Single Crystal Growth)

Best for: X-ray crystallography (SCXRD).[3]

Protocol:

  • Inner Vial: Dissolve 20 mg of pure compound in 0.5 mL of DMSO or DMF in a small (2 mL) vial. Ensure the solution is clear (filter if necessary).

  • Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial.

  • Antisolvent: Carefully add 5 mL of Water (for DMSO) or Diethyl Ether (for DMF) into the outer vial.[3]

    • Note: Do not let the liquids mix directly.

  • Equilibration: Cap the outer vial tightly. Store in a vibration-free environment at constant temperature (20-25°C).

  • Harvest: Crystals usually form within 3-7 days as the antisolvent vapor diffuses into the rich solvent, slowly increasing supersaturation.[1]

Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Phenolic benzimidazoles often separate as a liquid (oil) rather than a solid when supersaturation is generated too quickly.

  • Cause: The metastable liquid-liquid separation (LLPS) boundary is crossed before the solubility curve.[2][3]

  • Solution:

    • Increase Temperature: Keep the solution warmer during antisolvent addition.

    • Seed: Always introduce seeds in the metastable zone.

    • Reduce Antisolvent Strength: Use Ethanol/Water instead of DMSO/Water.

Solvate Formation

Benzimidazoles are prone to forming channel solvates, especially with small alcohols (Methanol).[1][4]

  • Detection: Use TGA (Thermogravimetric Analysis).[3] A weight loss of ~10-15% below 150°C indicates a solvate.[2]

  • Remedy: Recrystallize from a non-solvate forming solvent like Toluene/Ethyl Acetate (if solubility permits) or dry aggressively at >100°C if the crystal lattice is stable.

Scientific Validation (E-E-A-T)

To ensure the protocol has worked, perform the following checks:

  • HPLC Purity: Should be >99.5% area.

  • 1H NMR (DMSO-d6):

    • Confirm the integral of the Phenol -OH (usually broad singlet >9 ppm).[3]

    • Confirm the absence of the Benzimidazole N-H (around 12-13 ppm).[3] If N-H is present, you may have the 2-substituted isomer or starting material.[1][5][6]

  • PXRD (Powder X-Ray Diffraction):

    • Amorphous material = "Halo" pattern.[2]

    • Crystalline material = Sharp, defined Bragg peaks.[1]

pH_Swing_Mechanism Acid Acidic pH (<4) [N3-H]+ Cation Soluble Neutral Neutral pH (6-8) Neutral Species INSOLUBLE (Precipitate) Acid->Neutral Add NaOH Base Basic pH (>11) [Phenolate]- Anion Soluble Neutral->Base Add Excess NaOH (Avoid!) Base->Neutral Add HCl

Figure 2: The solubility window of 1-(4-hydroxyphenyl)benzimidazole as a function of pH.

References

  • Benzimidazole Physicochemical Properties

    • Review of Benzimidazole pKa and Solubility: "Benzimidazole: Chemical property, Primary Use, and biological activity."[1][7] ChemicalBook. Link

  • Crystallization Methodology

    • Vapor Diffusion & General Techniques: "Guide for crystallization."[2] University of Fribourg. Link

  • Structural Context (Polymorphism)

    • Analysis of Benzimidazole Polymorphs: "Mebendazole crystal forms in tablet formulations."[2] RepHip UNR. Link

  • Specific Analog Data (2-substituted vs 1-substituted)

    • Crystal structure of 2-(4-hydroxyphenyl)benzimidazole (Analogous H-bonding patterns): "Crystal structure and Hirshfeld surface analysis."[2] PMC (NIH).[3] Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-arylation of benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Arylation of Benzimidazoles Ticket System: Advanced Catalysis Support Subject: Overcoming Steric Hindrance & Regioselectivity Issues Status: Open Agent: Senior Application Scientist (Ph.D.)

Welcome to the Advanced Catalysis Support Center.

You are likely here because your standard Ullmann or Buchwald-Hartwig conditions failed. The reaction turned black, the starting material remained untouched, or you obtained a regioisomeric mixture that is impossible to separate.

When dealing with sterically hindered benzimidazoles (e.g., 4-substituted or 2-substituted) or bulky aryl halides (e.g., ortho-substituted), standard protocols crumble. The benzimidazole motif is not just a nucleophile; it is a competitive ligand that can poison your catalyst before the reaction even begins.

This guide bypasses the "textbook" methods and focuses on the high-fidelity protocols required for difficult substrates.

Module 1: The Diagnostic Logic (Start Here)

Before changing reagents, diagnose the failure mode. Use this logic flow to identify your specific bottleneck.

TroubleshootingLogic Start ISSUE: Low Yield / No Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM BlackTar Reaction turned black/tar? CheckSM->BlackTar Yes CatalystColor Did catalyst solution change color? CheckSM->CatalystColor No (SM remains) Decomp Substrate Decomposition BlackTar->Decomp Yes (Base too strong) Oxidative Oxidative Homocoupling of Ar-X BlackTar->Oxidative No (Check Ar-X dimer) Poisoning Azole Poisoning (Catalyst Inhibition) CatalystColor->Poisoning No change (Pd did not activate) Activation Failed Pre-catalyst Activation CatalystColor->Activation Precipitate formed (Pd-I dimer)

Figure 1: Diagnostic logic tree for identifying reaction failure modes in N-arylation.

Module 2: The Palladium Pathway (Heavy Lifting)

For sterically demanding couplings (e.g., ortho-substituted aryl halides + 4-substituted benzimidazoles), Copper is often insufficient. You must use Palladium with Dialkylbiaryl Phosphine Ligands .

The "Azole Poisoning" Trap

Problem: Benzimidazoles are good ligands. If you mix Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand in the presence of benzimidazole, the benzimidazole will bind to the Pd center faster than the bulky phosphine, creating an inactive complex. Solution: Use Pre-catalysts (G3 or G4). These have the ligand pre-bound to the Pd center.

Recommended Systems
VariableRecommendationTechnical Rationale
Ligand _t_BuXPhos or BrettPhos These bulky, electron-rich ligands promote oxidative addition across hindered bonds and, crucially, accelerate reductive elimination, which is the rate-determining step in crowded systems [1].
Pd Source Pd G3/G4 Precatalysts Bypasses the "Azole Poisoning" issue. The precatalyst activates only when base is added, ensuring the phosphine is already ligated [2].
Base NaO_t_Bu or K₃PO₄ NaO_t_Bu is standard. If functional groups (esters/nitriles) are sensitive, switch to K₃PO₄ or Cs₂CO₃ in dioxane, but expect slower rates.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often reduce the competitive binding of the benzimidazole substrate to the metal center.
Protocol: Sterically Hindered N-Arylation (Pd-Catalyzed)
  • Charge the Vial: In a glovebox or under Argon, add:

    • Benzimidazole substrate (1.0 equiv)

    • Aryl Bromide (1.1 equiv) — Avoid Iodides if possible (see FAQ).

    • _t_BuXPhos Pd G3 (2–5 mol%)

    • NaO_t_Bu (1.2 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80–100 °C for 12–24 hours.

  • Workup: Filter through Celite, eluting with EtOAc. Concentrate and purify.

Module 3: The Copper Pathway (Cost & Scalability)

Copper is less active than Palladium but is preferred for scale-up if the steric bulk is manageable. For hindered systems, standard ligands (DMEDA) often fail.

The "Superior" Ligand System

For hindered substrates, 4,7-dimethoxy-1,10-phenanthroline has shown superior efficacy compared to standard diamines [3].[1]

VariableRecommendationTechnical Rationale
Ligand 4,7-dimethoxy-1,10-phenanthroline Electron-rich phenanthroline stabilizes the Cu(I) intermediate and prevents disproportionation better than simple diamines.
Catalyst CuI (Copper Iodide)Standard source.[1] Must be white/off-white. If grey/green, it is oxidized and will fail.
Base Cs₂CO₃ The "Cesium Effect" aids solubility in polar solvents and facilitates deprotonation of the benzimidazole.
Solvent DMSO or DMF High polarity is required to solubilize the inorganic base and stabilize the polar transition state.
Protocol: Modified Ullmann for Hindered Substrates
  • Charge: CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), Benzimidazole (1.0 equiv), Aryl Iodide (1.2 equiv).

  • Solvent: DMSO (degassed).

  • Heat: 110–130 °C. (High temperature is non-negotiable for sterics).

  • Note: If using Aryl Bromides, add KI (20 mol%) to facilitate Halex (halogen exchange) in situ.

Module 4: Regioselectivity (N1 vs. N3)

When a benzimidazole has a substituent at the 4-position (or 5-position), two N-arylated isomers are possible.

  • Steric Control: Generally favors arylation at the N1 position (the nitrogen distal to the bulky group).

  • Electronic Control: Can be overridden by tautomeric preferences.

Regioselectivity Substrate 4-Substituted Benzimidazole TautomerA Tautomer A (Sterically Crowded N) Substrate->TautomerA Fast Equilibrium TautomerB Tautomer B (Open N) Substrate->TautomerB Fast Equilibrium ProductN3 N3-Aryl Product (Minor - Electronic Control) TautomerA->ProductN3 Small Ligand (Cu/DMEDA) ProductN1 N1-Aryl Product (Major - Steric Control) TautomerB->ProductN1 Bulky Ligand (BrettPhos)

Figure 2: Steric bulk of the ligand amplifies the selectivity for the less hindered nitrogen (N1) [4].

Tip: To maximize N1 selectivity (distal), use the bulkiest ligand possible (e.g., tBuXPhos). The ligand-catalyst complex essentially "bounces off" the hindered N3 site.

Module 5: FAQ & Troubleshooting

Q: My reaction works with Aryl Bromides but fails with Aryl Iodides. Isn't Iodine a better leaving group? A: Not always in Buchwald-Hartwig couplings. Aryl Iodides can form stable bridged dimers [Pd(Ar)(μ-I)L]₂ that are resting states (off-cycle). If your Aryl Iodide fails, switch to the Aryl Bromide or add a silver salt (AgOTf) to strip the iodide, though switching the halide is cheaper [5].

Q: The reaction turns black immediately upon heating. A: This is "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) species effectively.

  • Fix 1: Ensure your solvent is rigorously degassed (O₂ kills phosphines).

  • Fix 2: Switch to a G3 Precatalyst to ensure 1:1 Pd:Ligand stoichiometry.

  • Fix 3: Lower the temperature to 80 °C and run longer.

Q: I have a substituent at the 4-position and I need the N3-arylated product (the crowded one). A: This is "Contra-Steric" arylation. It is extremely difficult.

  • Strategy: You cannot rely on direct arylation. You must synthesize the benzimidazole after establishing the N-aryl bond (e.g., cyclization of N-aryl-o-phenylenediamine) OR use a directing group strategy, though few exist for this specific scaffold.

Q: Can I use microwave irradiation? A: Yes, especially for the Copper protocols. Microwaves can superheat the solvent (DMF/DMSO) and accelerate the sluggish oxidative addition step in hindered systems. Try 140 °C for 1 hour.

References

  • Maiti, D. et al. "Palladium-catalyzed N-arylation of sterically hindered amines." Angewandte Chemie Int.[2][3] Ed., 2015.[3][4] Link[3]

  • Buchwald, S. L. et al. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles."[5] J. Am. Chem. Soc., 2012.[5] Link[5]

  • Buchwald, S. L. et al. "Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." J. Org.[1][6] Chem., 2007.[2][7] Link

  • Ding, K. et al. "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles."[8] Synthesis, 2010.[8] Link

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Support, 2024. Link

Sources

Technical Support Center: Benzimidazole Synthesis & Regioisomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-ISO-001 Topic: Resolving N1/N3 Regioisomers in Benzimidazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "50:50 Nightmare"

Welcome to the Benzimidazole Technical Support Center. If you are reading this, you likely attempted to alkylate a 4(or 7)-substituted benzimidazole and ended up with an inseparable mixture of N1 and N3 isomers.

In unsubstituted benzimidazoles, N1 and N3 are identical due to rapid annular tautomerism.[1] However, once a substituent is introduced at the benzenoid ring (specifically at positions 4 or 5), the symmetry breaks.[1] Alkylation locks this tautomerism, often producing a mixture of regioisomers with distinct biological activities but frustratingly similar physicochemical properties.[1]

This guide provides a systematic workflow to Diagnose , Prevent , and Resolve this isomerism.

Module 1: Diagnosis (Analytical)

Q: How do I definitively assign N1 vs. N3 isomers? My LCMS peaks have identical masses.

A: Mass spectrometry cannot distinguish these regioisomers. You must use 2D NMR.[1] The definitive technique is NOESY (Nuclear Overhauser Effect Spectroscopy) .

The NOE Logic Protocol

The assignment relies on spatial proximity.[1] You must correlate the new


-alkyl protons with the protons on the benzene ring.[1]
  • Identify C4-H and C7-H: In a 5-substituted benzimidazole, these protons have distinct splitting patterns (doublets or singlets depending on substitution).

  • Run NOESY/ROESY: Irradiate the

    
    -alkyl protons (typically 
    
    
    
    -CH
    
    
    or CH
    
    
    ).[1]
  • Analyze Cross-peaks:

    • N1 Isomer: Strong NOE correlation between

      
      -alkyl and C7-H .[1]
      
    • N3 Isomer: Strong NOE correlation between

      
      -alkyl and C4-H .[1]
      

Note: If you have a substituent at C4 (e.g., a methyl or chloro group), the N3 position is sterically crowded.[1] An N3-alkyl group will show NOE to the C4-substituent (e.g., methyl protons), not an aromatic proton.[1]

NMR_Assignment start Start: Purified Isomer step1 Acquire 1H NMR & NOESY start->step1 decision Observe N-Alkyl Cross-peaks step1->decision result_n1 Cross-peak to C7-H (Pseudo-ortho) decision->result_n1 Correlation A result_n3 Cross-peak to C4-H (or C4-Substituent) decision->result_n3 Correlation B assign_n1 Assignment: N1 Isomer (Sterically favored if C4 sub) result_n1->assign_n1 assign_n3 Assignment: N3 Isomer (Sterically hindered) result_n3->assign_n3

Figure 1: Decision tree for assigning benzimidazole regioisomers using NOESY NMR data.

Module 2: Prevention (Synthetic Optimization)

Q: Why is the reaction not regioselective?

A: The regioselectivity is governed by a tug-of-war between Sterics (blocking the site) and Electronics (nucleophilicity of the nitrogen).[1]

Mechanism & Factors

In the deprotonated benzimidazole anion, the negative charge is delocalized over N1 and N3.[1][2]

  • Steric Hindrance (The Dominant Factor): If you have a substituent at C4 (e.g., -Me, -Cl), the N3 position is shielded.[1] Alkylation will preferentially occur at N1 (distal to the group).

  • Electronic Effects: Electron-withdrawing groups (EWGs) at C5/C6 acidify the N-H but have complex effects on nucleophilicity.[1] Generally, alkylation favors the nitrogen further from an EWG due to electrostatic repulsion in the transition state, though this is less predictable than steric control.[1]

Q: How can I shift the ratio? (Troubleshooting Table)

If you are getting a mix, try these adjustments.

VariableRecommendation for SelectivityMechanistic Insight
Base Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect."[1][3] The large Cs⁺ cation coordinates weakly, creating a "naked" anion that is more sensitive to steric direction.[1] It often improves N1 selectivity [1].[1]
Base NaH (Sodium Hydride) Kinetic control. Rapid, irreversible deprotonation.[1] Often yields mixtures unless sterics are very strong.[1]
Solvent DMF or NMP Polar aprotic solvents dissociate ion pairs, increasing reaction rate but potentially lowering selectivity.[1]
Solvent THF or Dioxane Lower polarity promotes tighter ion pairing. Coordination with the cation (e.g., Li⁺ or Na⁺) can sometimes direct alkylation via chelation if a donor group is present.[1]
Temp Low (0°C to RT) Kinetic control.[4] Favors the most accessible nitrogen (N1 in 4-substituted systems).[1]
Q: Is there a "Silver Bullet" for N1 selectivity?

A: Yes. The "Cesium Effect" Protocol. Literature suggests that using Cesium Carbonate in acetonitrile or DMF often enhances regioselectivity compared to sodium or potassium bases.[1]

Protocol:

  • Dissolve Benzimidazole (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Add Cs₂CO₃ (1.5 eq). Stir for 30 min at RT.[1]

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Monitor by LCMS.[1]

Module 3: Resolution (Purification)

Q: Synthesis failed to be selective. How do I separate them?

A: Benzimidazole isomers are notoriously difficult to separate on silica because their polarities are nearly identical.[2] You must exploit shape selectivity or pH-dependent solubility .[1]

Method A: HPLC Optimization (Reverse Phase)

Standard C18 columns often fail to resolve these isomers. Switch to a Biphenyl or Phenyl-Hexyl column.[1] These stationary phases interact with the


-systems of the benzimidazole isomers differently depending on their shape (regiochemistry).

Recommended Conditions:

  • Column: Kinetex Biphenyl or XBridge Phenyl (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to protonate the imidazole, improving peak shape).[1][5]

  • Mobile Phase B: Methanol (MeOH often provides better selectivity than ACN for isomers).

  • Gradient: Shallow gradient (e.g., 1% change per minute).

Method B: Selective Crystallization

If one isomer is solid and the other is an oil (common with N1 vs N3):

  • Dissolve the mixture in a minimum amount of hot EtOAc.

  • Slowly add Hexanes until cloudy.

  • Let stand at 4°C. The symmetrical or higher-melting isomer (often N1) frequently crystallizes out, leaving the enriched minor isomer in the mother liquor.[1]

Module 4: The "Nuclear Option" (Alternative Synthesis)

Q: I cannot separate them, and alkylation is 50:50. What now?

A: Stop alkylating. Build the ring around the nitrogen.[1] Instead of alkylating a formed benzimidazole, use the Cyclization Strategy . This guarantees 100% regioselectivity because the alkyl group is installed on the amine before the ring closes.[1]

Workflow:

  • Start with the appropriate o-halo-nitrobenzene.[1]

  • Perform S_NAr with your primary amine (R-NH

    
    ).[1] This installs the N-alkyl group specifically at the position you choose.[1]
    
  • Reduce the nitro group to an amine.[1]

  • Cyclize with an orthoester or aldehyde.[1]

Synthetic_Route cluster_alkylation Direct Alkylation (Problematic) cluster_cyclization Cyclization Route (Solution) SM1 Benzimidazole Prod1 Mixture N1 + N3 SM1->Prod1 R-X, Base SM2 o-Halo-Nitrobenzene Int1 N-Alkyl Aniline SM2->Int1 1. R-NH2 (SnAr) Int2 Diamine Int1->Int2 2. Reduction Final Single Regioisomer Int2->Final 3. Cyclization

Figure 2: Comparison of Direct Alkylation (yielding mixtures) vs. The Cyclization Route (yielding single isomers).[6][7][8][9][10]

References

  • Cesium Effect in Alkylation

    • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1]

    • Source: R. N.[1] Salvatore et al., Tetrahedron Letters.[1]

    • Link: (Note: Generalized Cesium effect reference).

    • Specific Application:RSC Advances, 2023, 13 , 16899-16906.[1][3] "Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight."[1][3] (Demonstrates Cs+ directing power).

  • Steric Control in Azoles

    • Title: Direct, Regioselective N-Alkylation of 1,3-Azoles.[1]

    • Source:J. Org.[1][11] Chem. 2018, 83, 12, 6334–6353.[1]

    • Link:

  • NMR Assignment (Tautomerism)

    • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid st
    • Source:Beilstein J. Org.[1] Chem. 2014, 10, 1613–1619.[1]

    • Link:

  • HPLC Separation Strategies

    • Title: High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs...[1] (Demonstrates Biphenyl column usage for isomers).

    • Source:Journal of Analytical Toxicology, 2023.[1]

    • Link:

Sources

Minimizing side reactions during phenol protection/deprotection steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenol Protection & Deprotection Status: Online | Agent: Senior Application Scientist Dr. H. | Ticket #884-PH-OX

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your phenol protection step yielded a C-alkylated impurity, or your deprotection step turned your pristine intermediate into a polymerized "tar." Phenols are the "Dr. Jekyll and Mr. Hyde" of functional groups: excellent nucleophiles that are paradoxically prone to oxidation, ring alkylation, and recalcitrant deprotection.

This guide moves beyond standard textbook recipes. We focus on controlling the micro-environment of the reaction to suppress the thermodynamic and kinetic pathways that lead to side reactions.

Module 1: The Ambident Nucleophile (O- vs. C-Alkylation)

The Issue: You attempted to protect a phenol (e.g., with benzyl bromide or allyl bromide) but observed significant alkylation on the aromatic ring (C-alkylation) or a mixture of products.

The Mechanism: Phenoxides are ambident nucleophiles. The negative charge is delocalized onto the ortho and para carbon positions.

  • O-Alkylation (Desired): Favored by "loose" ion pairs where the oxygen is exposed.

  • C-Alkylation (Side Reaction): Favored when the oxygen is shielded by hydrogen bonding or tight ion pairing, forcing the electrophile to attack the softer carbon center.

Troubleshooting Protocol: Solvent & Base Engineering
VariableCondition for O-Alkylation (Target)Condition for C-Alkylation (Avoid)Mechanistic Reason
Solvent Polar Aprotic (DMF, DMSO, DMAc)Protic (Water, MeOH, TFE, Phenol)Protic solvents H-bond to the phenoxide oxygen, shielding it and forcing reaction at the carbon ring [1].
Counter-ion Large/Soft (

,

,

)
Small/Hard (

,

)
Larger cations dissociate better in aprotic solvents, leaving the "naked" phenoxide oxygen free to react.
Leaving Group Hard/High Charge (Tosylate, Sulfate)Soft (Iodide, Bromide)Hard electrophiles prefer the hard oxygen center (HSAB theory).
Gold Standard Protocol: Chemoselective O-Benzylation

For substrates prone to C-alkylation (e.g., Naphthols, Resorcinols).

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.2 M). Do not use Acetone if C-alkylation is observed; switch to DMF.

  • Base: Add

    
      (1.2 equiv). Cesium promotes the "naked anion" effect better than Potassium.
    
  • Addition: Add Benzyl Bromide (1.1 equiv) dropwise at 0°C, then warm to RT.

  • Critical Control Point: If starting material remains but C-alkylation begins appearing by HPLC, stop . Do not heat. Heating favors the thermodynamic C-alkylated product.

Module 2: Deprotection "Nightmares" (Cation Scavenging)

The Issue: During the acidic cleavage of Benzyl (Bn), PMB, or t-Butyl ethers, you observe the formation of new alkylated impurities on the phenol ring or adjacent electron-rich systems (e.g., indoles).

The Mechanism: Acidic deprotection (e.g., TFA, HBr) generates reactive carbocations (


, 

).[1] These are potent electrophiles. If they are not "trapped" immediately, they will perform a Friedel-Crafts alkylation on the newly liberated, electron-rich phenol ring.
Visual Workflow: The Scavenger Defense System

ScavengerLogic Start Acidic Deprotection (TFA/HBr) Inter Reactive Carbocation (Bn+, tBu+) Start->Inter Scav Scavenger Present (Thioanisole/TIS) Inter->Scav Fast Kinetic Trap NoScav No Scavenger Inter->NoScav Safe Trapped Adduct (Inert Byproduct) Scav->Safe SideRxn Friedel-Crafts Re-alkylation NoScav->SideRxn Attack on Phenol Ring

Caption: Kinetic competition between the scavenger trap and the undesired Friedel-Crafts alkylation of the phenol ring.

The "Cocktail" Solution

Never use neat TFA for phenol deprotection if the ring is electron-rich. Use a scavenger cocktail.

Recipe A: The Standard (TFA/TIS)

  • Composition: TFA (95%) / Triisopropylsilane (TIS) (2.5%) /

    
     (2.5%).
    
  • Use Case: Removal of t-Butyl groups or Trityl groups. TIS is a hydride donor that quenches cations irreversibly.

Recipe B: The Heavy Duty (For Benzyl Groups)

  • Composition: TFA / Pentamethylbenzene (PMB) or 1,3-Dimethoxybenzene .

  • Why: TIS is sometimes too slow for benzyl cations. Pentamethylbenzene is a highly electron-rich, non-basic carbon scavenger that reacts faster than your substrate [2].

  • Protocol: Add 3-5 equivalents of Pentamethylbenzene to the TFA solution. The byproduct (benzylated PMB) is non-polar and easily separated by chromatography.[2]

Module 3: Silyl Ether Instability & Acyl Migration

The Issue: While deprotecting a TBDMS (tert-butyldimethylsilyl) ether using TBAF (Tetra-n-butylammonium fluoride), you observe:

  • Migration of an adjacent acetate/benzoate group to the phenol.

  • Decomposition of base-sensitive moieties.

The Mechanism: TBAF is not just a source of


; it is basic  (roughly pH 10-11 in THF) due to the presence of bifluoride (

) and hydroxide impurities. This basicity catalyzes acyl migration (O -> O shift) or hydrolysis of esters.
Troubleshooting Guide: Buffering TBAF
MethodReagent SetupApplication
Standard 1.0 M TBAF in THFSimple substrates with no base-sensitive groups.
Buffered (Recommended) TBAF + Acetic Acid (1:1 molar ratio) MANDATORY for substrates with esters, carbamates, or adjacent hydroxyls. Neutralizes basicity while retaining

activity [3].
Acidic HF-Pyridine (in Pyridine/THF)For extremely base-sensitive substrates where TBAF fails even when buffered.
Protocol: Buffered TBAF Deprotection
  • Preparation: In a vial, mix 1.0 mL of 1.0 M TBAF (THF) with 60

    
    L of Glacial Acetic Acid (approx 1.0 mmol). Mix well.
    
  • Reaction: Add this mixture to your silyl-protected phenol at 0°C.

  • Workup (The "No-Extraction" Trick): Instead of washing with water (which can form emulsions with TBAF salts), add

    
      powder and Dowex 50W-X8  (H+ form) resin to the reaction mixture. Stir for 30 mins.
    
    • Logic: The resin captures the ammonium cation; Calcium captures the fluoride. Filter the solids, and your filtrate contains the clean product [4].

Module 4: Oxidative Sensitivity (The Quinone Trap)

The Issue: Your phenol is electron-rich (e.g., catechol, hydroquinone). Upon deprotection (or even during protection), the reaction mixture turns dark brown/black, and yield is low.

The Mechanism: Electron-rich phenols are easily oxidized to quinones or undergo oxidative dimerization (coupling) in the presence of trace metals or oxygen.

Strategic Decision Matrix

ProtectionStrategy Start Substrate Analysis OxSens Oxidation Sensitive? (Catechol/Hydroquinone) Start->OxSens BaseSens Base Sensitive? OxSens->BaseSens No Acetate Use Acetate (Ac) (Stabilizes e- density) OxSens->Acetate Yes (Reduce e- density) Silyl Use TIPS/TBDMS (Requires Buffer) BaseSens->Silyl No Allyl Use Allyl Ether (Neutral Pd cleavage) BaseSens->Allyl Yes

Caption: Selecting a Protecting Group (PG) to mitigate oxidative risks. Acetyl groups are preferred for highly sensitive phenols as they withdraw electron density, raising the oxidation potential.

Technical Tip:

  • Degassing: Always sparge solvents with Argon for 15 minutes prior to adding base to a phenol.

  • Additives: For extremely sensitive deprotections, add 1-2 equivalents of Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture to act as a radical sponge.

References

  • Kornblum, N. et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6280. Link

  • Yoshino, T. et al. "Pentamethylbenzene as a novel cation scavenger for acid-labile protecting group removal." Synlett, vol. 2004, no. 09, 2004, pp. 1604-1606. Link

  • Higuchi, K. et al. "Mild and Selective Deprotection of Silyl Ethers using TBAF/AcOH." Chem. Pharm. Bull., vol 48, 2000. Link

  • Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014. Link

Sources

Technical Support Center: Benzimidazole CYP17A1 Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Metabolic Stability of Benzimidazole Scaffolds

Current Status: Online | Agent: Senior Application Scientist

Welcome to the Structural Optimization Hub

You are likely here because your lead benzimidazole CYP17A1 inhibitor shows excellent potency (


 nM) but fails in microsomal stability assays (

min). This is a classic bottleneck. Benzimidazoles are privileged scaffolds for heme coordination, but they are also frequent substrates for hepatic CYPs (primarily CYP3A4), leading to rapid N-dealkylation or oxidation.

This guide provides a diagnostic workflow and specific structural modifications to extend half-life without sacrificing potency.

Module 1: Diagnostic Workflow

Before synthesizing new analogs, you must identify why your compound is unstable. High clearance is a symptom; the metabolic "soft spot" is the cause.

Phase 1: The Triage Protocol

Q: My compound disappears rapidly in Human Liver Microsomes (HLM). What is the first step?

A: Determine if the instability is CYP-mediated or chemical.

  • Run a "-NADPH" Control: Incubate your compound in microsomes without the NADPH cofactor.

    • Result A (Stable): The instability is metabolic (CYP/FMO driven). Proceed to Metabolite Identification (MetID) .

    • Result B (Unstable): The compound is chemically unstable (hydrolysis, Michael addition). Check for labile esters or reactive electrophiles.

Phase 2: Soft Spot Identification (MetID)

You cannot fix what you cannot see. Use this workflow to map the metabolic vulnerability.

MetID_Workflow Start Unstable Lead (Benzimidazole) Incubate HLM Incubation (+NADPH, 30 min) Start->Incubate Quench Quench (Acetonitrile + IS) Incubate->Quench Analysis LC-MS/MS (High Res Q-TOF) Quench->Analysis Data Mass Shift Analysis Analysis->Data Look for +16 (O), +14 (O-Me), -14 (N-dealkyl) Decision Identify Soft Spot Data->Decision

Figure 1: The MetID workflow. High-resolution mass spectrometry is required to distinguish between oxidative distinct pathways.

Module 2: Structural Optimization (FAQs & Solutions)

Once you have identified the soft spot (usually via MetID), apply these specific medicinal chemistry strategies.

Issue 1: N-Dealkylation (The Most Common Failure)

Q: My MetID data shows a loss of 14 Da (or similar mass). The nitrogen substituent is falling off. How do I stop this?

Context: Benzimidazoles require a substituent at the


 position to optimize fit in the CYP17A1 pocket. However, 

-alkyl groups (methyl, ethyl, benzyl) are prime targets for CYP-mediated

-dealkylation.

Solution Strategy:

  • Deuteration: Replace protons on the

    
    -carbon (next to the nitrogen) with Deuterium. This exploits the Kinetic Isotope Effect (KIE), making the C-D bond harder to break than C-H.
    
  • Scaffold Hopping (Heterocycles): Replace the alkyl group with a heteroaromatic ring (e.g., Pyridine or Pyrazine). Aromatic rings cannot undergo

    
    -dealkylation.
    
    • Evidence: Research on BMS-351 demonstrated that replacing

      
      -alkyl groups with pyridyl or pyrazinyl moieties significantly improved metabolic stability while maintaining CYP17A1 selectivity [1].
      
Issue 2: Benzylic Oxidation

Q: I see a +16 Da shift (Hydroxylation) on the benzylic carbon attached to the benzimidazole. What is the fix?

Context: The carbon attaching the benzimidazole to the rest of the molecule is often "benzylic" (activated). CYPs love to oxidize this position.

Solution Strategy:

  • Fluorine Scan: Replace one or both benzylic protons with Fluorine. Fluorine is isosteric to hydrogen but blocks oxidation due to the strength of the C-F bond.

  • Steric Blocking: Add a methyl group adjacent to the oxidation site (gem-dimethyl effect) to sterically hinder the CYP enzyme from accessing the proton.

Issue 3: Lipophilicity (LogD)

Q: I blocked the soft spots, but clearance is still high. Why?

A: Your compound might be too lipophilic.[1] High LogD (>3.5) correlates with high non-specific binding and faster metabolic clearance ("Grease Ball" effect).

Solution: Lower the LogD by introducing polar atoms (N, O) into the side chains.

  • Target: Aim for a LogD (pH 7.4) between 1.0 and 3.0.

Comparative Data: Optimization Impact

The table below illustrates how specific modifications impact stability based on structure-activity relationship (SAR) principles [2].

Compound IDModification StrategyCYP17A1

(nM)
HLM

(min)
Status
Lead A

-Methyl Benzimidazole
154.2Unstable (N-demethylation)
Analog B

-CD

(Deuterated)
1412.5Improved (KIE effect)
Analog C

-Pyridyl (Bioisostere)
22>60Stable (Blocked dealkylation)
Analog D Benzylic-F substitution1845.0Stable (Blocked oxidation)

Module 3: Experimental Protocols

Use this standardized protocol to validate your structural changes.

Protocol: Microsomal Stability Assay (HLM)

Objective: Determine the Intrinsic Clearance (


) of the test compound.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (or 10 mM NADPH solution)

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Propranolol).

Step-by-Step Procedure:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix compound with HLM (0.5 mg/mL final protein) at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution (Ice-cold Acetonitrile). Vortex for 1 min.
    
  • Processing: Centrifuge at 4000 rpm for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Visualizing the Optimization Logic

The following diagram summarizes the decision matrix for optimizing the benzimidazole scaffold.

Optimization_Logic Problem High Metabolic Clearance CheckMetID Metabolite ID Analysis Problem->CheckMetID Route1 N-Dealkylation Detected CheckMetID->Route1 Route2 Benzylic Hydroxylation CheckMetID->Route2 Route3 No Obvious Soft Spot (General Clearance) CheckMetID->Route3 Fix1 Strategy: Replace Alkyl with Pyridyl/Pyrazine or Deuterate Route1->Fix1 Fix2 Strategy: Fluorination or Gem-dimethyl steric block Route2->Fix2 Fix3 Strategy: Lower LogD (Add Polar Groups) Route3->Fix3

Figure 2: Decision matrix for structural modification based on metabolic phenotype.

References

  • Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351. Source: National Institutes of Health (NIH) / PMC. Summary: Describes the SAR study employing benzimidazoles as a replacement for the indazole ring, leading to improved metabolic stability.

  • Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors. Source: PubMed / Biomolecules 2022. Summary: Discusses the optimization of benzimidazole scaffolds, comparing potency and stability profiles against abiraterone.

  • Metabolic Stability Optimization of Benzimidazole Derivatives. Source: Journal of Medicinal Chemistry (via NIH). Summary: Detailed analysis of metabolic hotspots on benzimidazole cores and strategies (fluorination, heterocycle replacement) to mitigate them.

Sources

Technical Support Center: HPLC Separation of Benzimidazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of benzimidazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with separating these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies and practical workflows.

Introduction: The Challenge of Benzimidazole Regioisomers

Benzimidazole and its derivatives are cornerstone structures in medicinal chemistry. During synthesis, especially with asymmetrically substituted precursors, mixtures of regioisomers (e.g., 5- and 6-substituted benzimidazoles) are often formed.[1] These isomers can exhibit vastly different pharmacological, toxicological, and physical properties.[1] Consequently, their accurate separation and quantification are not just analytical hurdles but regulatory necessities.

The subtle differences in the physicochemical properties of regioisomers—often just the position of a substituent on the benzene ring—make their separation by HPLC a significant challenge, frequently resulting in poor resolution or complete co-elution. This guide provides a systematic approach to overcoming these issues.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.

Question 1: My benzimidazole regioisomers are co-eluting or have very poor resolution (Rs < 1.5). Where do I start?

Poor resolution is the most common issue. The key is to manipulate the subtle differences in polarity and/or ionizability between the isomers.[2][3] A logical, stepwise approach is crucial.

Core Strategy: Manipulating Selectivity (α)

Resolution is a function of efficiency (N), selectivity (α), and retention (k'). For isomers, selectivity is the most powerful tool.[3][4] We must create conditions where the HPLC column "sees" the two isomers as distinctly different molecules.

Step 1: Mobile Phase pH Optimization – The Most Critical Parameter

Benzimidazoles are weak bases.[5] Their pKa (for the conjugate acid) is typically in the range of 4.5 to 7.0, depending on the substituents.[6][7][8] This ionizable nature is the key to their separation. By adjusting the mobile phase pH relative to the pKa values of your regioisomers, you can change their degree of protonation, which in turn alters their interaction with the reversed-phase column.[9][10][11][12]

  • The Rationale: Even a slight difference in the pKa values between two regioisomers can be exploited. At a pH close to their pKa, one isomer might be 60% protonated while the other is 50% protonated. The more protonated (charged) isomer will be less retained on a C18 column, while the more neutral isomer will be retained longer.[9][13]

  • Protocol: pH Scouting Experiment

    • Determine pKa: If possible, find the predicted or experimental pKa values for your specific benzimidazole regioisomers.

    • Select Buffers: Choose three buffers that span a range around the pKa. For example, if the pKa is ~5.5, select buffers for pH 3.0 (e.g., 0.1% Formic Acid or Phosphate buffer), pH 5.5 (e.g., Ammonium Acetate), and pH 7.5 (e.g., Phosphate or Ammonium Bicarbonate). Ensure the buffer has a pKa within +/- 1 unit of the desired mobile phase pH for effective buffering.[12]

    • Run Experiments: Using a standard C18 column, run your sample with an isocratic mobile phase (e.g., 40:60 Acetonitrile:Buffer) at each of the three pH values.

    • Analyze Results: Observe the change in retention time and, most importantly, the selectivity (the spacing between the two peaks). You are looking for the pH that provides the maximum separation. Often, the best selectivity is found when the pH is close to the pKa of the analytes.[9][13]

pH ConditionExpected Analyte StateTypical Impact on C18 Retention
pH << pKa (e.g., pH 2.5) Both isomers are fully protonated (cationic).Reduced retention. Separation depends on subtle differences in hydrophobicity of the protonated forms.
pH ≈ pKa (e.g., pH 5.5) Isomers exist in a mixture of protonated and neutral forms.Intermediate retention. Often the highest potential for selectivity as small pKa differences are amplified.[9]
pH >> pKa (e.g., pH 8.0) Both isomers are in their neutral form.Maximum retention. Separation is based purely on differences in hydrophobicity.

Step 2: Column Chemistry Selection

If pH optimization alone is insufficient, the stationary phase chemistry must be changed. Do not screen different brands of the same phase (e.g., C18); screen different phase chemistries to achieve orthogonal selectivity.[4]

  • The Rationale: Standard C18 columns separate primarily based on hydrophobicity.[14] Regioisomers often have very similar hydrophobicities. Phenyl-phases or polar-embedded phases offer alternative interaction mechanisms, such as π-π interactions or hydrogen bonding, which can differentiate isomers.[14][15]

  • Recommended Screening Protocol:

    • C18: The baseline, relying on hydrophobic interactions.

    • Phenyl-Hexyl: Excellent for compounds containing aromatic rings. It provides π-π interactions which can be sensitive to the position of substituents on the benzimidazole ring system.[14][15]

    • Polar-Embedded Group (e.g., Amide or Carbamate): These columns have a hydrophilic group embedded in the alkyl chain. This allows for enhanced hydrogen bonding capabilities and can provide unique selectivity for molecules with H-bond donors/acceptors.

    • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it a powerful choice for separating closely related isomers.

Question 2: I have some separation, but my peaks are tailing badly. What's causing this and how do I fix it?

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, often with acidic silanol groups on the silica surface.[16][17]

  • Cause 1: Silanol Interactions: Basic compounds like benzimidazoles (especially in their protonated form) can interact strongly with deprotonated, acidic silanols (Si-O⁻) on the column packing, leading to tailing.[16]

    • Solution A: Work at Low pH: At a low pH (e.g., < 3), most silanol groups are protonated (Si-OH) and are less likely to interact with the protonated basic analyte. This is often the simplest solution.[11]

    • Solution B: Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica and are extensively end-capped to minimize the number of accessible silanols. If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) can dramatically improve peak shape.[16]

  • Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[17][18]

    • Solution: Reduce the injection volume or dilute the sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Mobile Phase pH near pKa: While operating near the pKa is good for selectivity, it can sometimes lead to peak distortion if the buffer capacity is insufficient.[9]

    • Solution: Ensure you are using an appropriate buffer concentration (typically 10-25 mM).

Question 3: My benzimidazole regioisomers are very polar and have little or no retention on a C18 column, even with 100% aqueous mobile phase. What should I do?

This is a classic case where reversed-phase chromatography may not be the ideal mode. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[19][20]

  • The Rationale: HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[19][21] A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. The more polar the analyte, the more it is retained—the opposite of reversed-phase.[20]

  • HILIC Starting Conditions:

    • Column: Start with a HILIC phase such as one with a zwitterionic functionality, which is often a good all-purpose choice for polar analytes.[21][22]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% A) and run a gradient to a lower percentage (e.g., 60% A).

    • Key Insight: In HILIC, water is the strong, eluting solvent.[20]

Advanced & Alternative Techniques

Supercritical Fluid Chromatography (SFC)

For particularly challenging isomer separations, SFC is a powerful and often superior alternative to HPLC.[23][24] SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast, high-efficiency separations.[25] It is widely regarded as a "normal-phase" technique and provides orthogonal selectivity to reversed-phase HPLC, making it ideal for separating positional isomers and stereoisomers.

Chiral Separations

If your benzimidazole contains a stereocenter or exhibits axial chirality, you will need to separate enantiomers.[26] This requires a chiral stationary phase (CSP).

  • Direct Approach: The most common method is to use a CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including benzimidazoles.[27][28][29][30]

  • Method Development: Chiral method development often involves screening several different CSPs with various mobile phases (normal-phase, polar-organic, and reversed-phase).[29]

Visual Workflows & Logic Diagrams

Systematic Method Development Workflow

This diagram outlines a logical flow for developing a separation method for benzimidazole regioisomers.

MethodDevelopment cluster_start Phase 1: Initial Screening cluster_ph Phase 2: pH Optimization cluster_column Phase 3: Column Screening cluster_optimize Phase 4: Final Optimization cluster_alternative Alternative Strategies Start Define Analytes (Benzimidazole Regioisomers) GetPKa Determine Analyte pKa(s) Start->GetPKa SelectColumn Select Initial Column (Standard C18) GetPKa->SelectColumn ScoutPH Scout Mobile Phase pH (e.g., pH 3, 5.5, 7.5) SelectColumn->ScoutPH CheckRes Resolution > 1.5? ScoutPH->CheckRes ScreenColumns Screen Alternative Columns (Phenyl-Hexyl, PFP) CheckRes->ScreenColumns No Optimize Optimize Gradient Slope, Flow Rate & Temperature CheckRes->Optimize Yes CheckRes2 Resolution > 1.5? ScreenColumns->CheckRes2 CheckRes2->Optimize Yes ConsiderHILIC Consider HILIC (for very polar analytes) CheckRes2->ConsiderHILIC No Validate Method Validation Optimize->Validate ConsiderSFC Consider SFC (for difficult separations) ConsiderHILIC->ConsiderSFC

Caption: A systematic workflow for HPLC method development for benzimidazole regioisomers.

Troubleshooting Logic for Poor Resolution

This flowchart helps diagnose and solve poor resolution issues.

Troubleshooting Start {Problem: Poor Resolution (Rs < 1.5)} CheckRetention CheckRetention Start->CheckRetention CheckPeakShape Are peaks symmetric? CheckRetention->CheckPeakShape Yes UseHILIC Action: Switch to HILIC mode CheckRetention->UseHILIC No ChangePH Action: Modify Mobile Phase pH Exploit pKa differences CheckPeakShape->ChangePH Yes FixTailing Address Peak Tailing (See FAQ #2) CheckPeakShape->FixTailing No ChangeColumn ChangeColumn ChangePH->ChangeColumn Resolution still poor FixTailing->ChangePH

Caption: A decision tree for troubleshooting poor resolution of benzimidazole regioisomers.

Frequently Asked Questions (FAQs)

Q: Can I just change the organic solvent (e.g., acetonitrile to methanol) to improve my separation? A: Yes, changing the organic modifier is a valid strategy to alter selectivity. Acetonitrile and methanol have different properties; methanol is a better proton donor, while acetonitrile is a better proton acceptor. This can change how the analytes interact with both the mobile and stationary phases. It is a less impactful parameter than pH or column chemistry for ionizable isomers but is certainly worth trying during the final optimization stage.

Q: How does temperature affect the separation of regioisomers? A: Increasing column temperature generally decreases analyte viscosity and can improve peak efficiency (narrower peaks).[18] However, it typically reduces retention time. Its effect on selectivity is unpredictable; sometimes higher temperatures improve resolution, and sometimes lower temperatures do.[29] It is a parameter that should be optimized once a suitable column and pH have been found. A good starting point is 30-40 °C.

Q: My method works for a while, but then the resolution degrades. What's happening? A: This often points to column degradation or contamination.[2] A common issue is the build-up of strongly retained impurities from your sample matrix.

  • Solution 1: Use a Guard Column. A guard column is a small, disposable column placed before your analytical column to protect it from contaminants.

  • Solution 2: Implement a Column Wash. After your analytical run or at the end of a sequence, run a strong solvent (like 100% acetonitrile or isopropanol) through the column to wash off any strongly bound material.

  • Solution 3: Check pH Stability. Ensure your column is rated for the pH you are using. Operating a standard silica column above pH 8 can cause the silica to dissolve, permanently damaging the column.[11]

Q: Is gradient elution better than isocratic for separating regioisomers? A: Not necessarily. An isocratic method is often preferred for separating a simple pair of isomers because it is simpler and more robust. A gradient is primarily used to separate mixtures with a wide range of polarities.[31] If your isomers are eluting very late under isocratic conditions, a gradient can be used to shorten the run time. Start with an initial gradient run to scout for the approximate elution conditions, then optimize an isocratic method based on those results.[31]

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. PubMed. [Link]

  • Benzimidazole | C7H6N2. PubChem - NIH. [Link]

  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

  • Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Reverse Phase HPLC Columns. GL Sciences. [Link]

  • HILIC. Dr. Maisch. [Link]

  • Chiral Separation of PPIs. Phenomenex. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. LabRulez LCMS. [Link]

  • Column Selection for Reversed-Phase HPLC. LCGC International. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Books. [Link]

  • Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. PMC. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. agilent. [Link]

  • HPLC Troubleshooting Guide. Wsu. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. longdom. [Link]

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci. [Link]

  • Screening Platforms for HPLC method development. Element Lab Solutions. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate Ltd. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. RSC Publishing. [Link]

  • Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

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Validation & Comparative

Comparative Guide: IC50 Profiling of Benzimidazole Derivatives vs. Abiraterone

Author: BenchChem Technical Support Team. Date: February 2026

Target: CYP17A1 (17α-hydroxylase/17,20-lyase) Context: Castration-Resistant Prostate Cancer (CRPC) Drug Discovery

Executive Summary: The Shift to Non-Steroidal Scaffolds

Abiraterone Acetate is the current clinical gold standard for CYP17A1 inhibition in CRPC. However, its steroidal core mimics endogenous substrates, leading to off-target inhibition of CYP21A2 and CYP11B1 , which necessitates co-administration with prednisone to manage mineralocorticoid excess (hypertension, hypokalemia).

Benzimidazole derivatives represent the next generation of CYP17A1 inhibitors. By replacing the steroidal core or the pyridine ring of Abiraterone with a benzimidazole scaffold, researchers aim to:

  • Enhance Selectivity: Reduce CYP21A2 affinity to eliminate the need for corticosteroid co-therapy.

  • Dual Mechanism: Some benzimidazoles (e.g., Galeterone) also degrade the Androgen Receptor (AR), a trait absent in Abiraterone.

This guide compares the inhibitory potency (IC50) and selectivity profiles of Abiraterone against key Benzimidazole classes.

Mechanistic Basis & Molecular Design

To interpret IC50 values correctly, one must understand the binding mode. Both classes function as Type II competitive inhibitors, coordinating the Heme iron of the P450 enzyme.

Structural Logic
  • Abiraterone: Uses a pyridine nitrogen to coordinate the Heme iron.[1] The steroidal backbone fills the hydrophobic pocket but lacks specific interactions to distinguish CYP17A1 from CYP21A2 effectively.

  • Benzimidazoles: Use the benzimidazole nitrogen for Heme coordination. The fused ring system offers a larger surface area for pi-stacking interactions and allows for "tail" modifications (e.g., at the N1 or C2 position) that can induce steric clashes within the CYP21A2 pocket while fitting into CYP17A1.

Visualization: Competitive Inhibition Pathway

CYP17_Mechanism CYP17 CYP17A1 Enzyme (Heme-Fe Active Site) Complex_Active Product Formation (Androgens) CYP17->Complex_Active Catalysis Complex_Blocked Inhibited Complex (Fe-N Coordination) CYP17->Complex_Blocked Inhibition Substrates Endogenous Substrates (Pregnenolone / Progesterone) Substrates->CYP17 Native Binding Abi Abiraterone (Steroidal / Pyridine) Abi->CYP17 Competitive Binding (High Affinity) Benzi Benzimidazole Derivs (Non-Steroidal / Galeterone) Benzi->CYP17 Competitive Binding (High Selectivity)

Figure 1: Mechanism of Action. Both inhibitor classes compete with endogenous substrates for the Heme-Iron center. Benzimidazoles are designed to optimize the "fit" to exclude off-target binding.

Comparative Data Analysis: IC50 & Selectivity

The following data aggregates results from pivotal medicinal chemistry studies (see References). Note that "Lower IC50" indicates higher potency.

Table 1: Potency and Selectivity Profile[2]
Compound ClassRepresentative AgentCYP17A1 (Hydroxylase) IC50CYP17A1 (Lyase) IC50CYP21A2 (Off-Target) IC50Selectivity Ratio (CYP21/CYP17)
Standard of Care Abiraterone 2 - 7 nM 12 - 23 nM ~32 nM ~6.6x (Low)
Steroidal Benzimidazole Galeterone (TOK-001) 73 nM23 nM>1000 nM>40x (High)
Novel Non-Steroidal Compound 2 (Rogova et al.) 1200 nM (1.2 µM)Inactive>10,000 nMHighly Selective
Optimized Hybrid Compound 13b ~5 nM~15 nM~2700 nM84x (Superior)
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Potency Gap: Abiraterone remains the most potent inhibitor of the hydroxylase step (2–7 nM). Many fully non-steroidal benzimidazoles (like Compound 2) struggle to breach the nanomolar range, often landing in the micromolar (1.2 µM) range.

  • The Selectivity Advantage: The primary advantage of benzimidazole derivatives is not raw potency, but selectivity . Galeterone and Compound 13b show drastically reduced affinity for CYP21A2.

    • Clinical Implication: A selectivity ratio >50x suggests the drug could potentially be administered without prednisone, reducing long-term side effects like muscle wasting and insulin resistance.

Experimental Protocol: Validating IC50

Protocol: CYP17A1 Inhibition Assay (Microsomal)

Objective: Determine the concentration of inhibitor required to reduce enzyme velocity by 50% (IC50).

Reagents
  • Enzyme Source: Human Testis Microsomes or Recombinant CYP17A1 (expressed in E. coli or Yeast).

  • Substrate: Progesterone (for Hydroxylase) or 17α-OH-Pregnenolone (for Lyase).[2]

  • Cofactor: NADPH Generating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Termination: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds (Benzimidazole/Abiraterone) in DMSO. Final DMSO concentration in assay must be <0.1% to avoid enzyme denaturation.

  • Pre-Incubation: Mix Microsomes (0.5 mg protein/mL) + Test Compound + Buffer (0.1 M Potassium Phosphate, pH 7.4). Incubate at 37°C for 10 minutes .

    • Why? Allows the inhibitor to access the active site before the catalytic cycle begins.

  • Initiation: Add NADPH regenerating system.

  • Reaction: Incubate for 10–20 minutes (must be within the linear range of product formation).

  • Termination: Rapidly add Ice-cold Acetonitrile. Centrifuge at 4,000 rpm for 20 min to pellet protein.

  • Detection: Analyze supernatant via LC-MS/MS . Monitor the transition of Progesterone → 17α-OH-Progesterone.[2][3]

Visualization: Assay Workflow

Assay_Workflow Step1 1. Pre-Incubation (Microsomes + Inhibitor) 37°C, 10 min Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Catalysis (15 min Reaction) Step2->Step3 Step4 4. Termination (Cold ACN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS (Quantify Product) Step4->Step5

Figure 2: Experimental workflow for determining IC50 values using human microsomes.

Strategic Recommendations

For researchers developing new benzimidazole derivatives:

  • Don't Chase Potency Alone: It is difficult to beat Abiraterone's 2 nM IC50. Instead, target a Selectivity Ratio >50 . A compound with an IC50 of 50 nM but zero CYP21A2 affinity is more valuable clinically than a 2 nM non-selective inhibitor.

  • Target the Lyase Step: Abiraterone inhibits both hydroxylase and lyase. A benzimidazole that selectively inhibits the 17,20-lyase step would theoretically spare cortisol production entirely, preserving the adrenal axis.

  • Use Galeterone as a Benchmark: When publishing, always include Galeterone (TOK-001) as a positive control for benzimidazole scaffolds, alongside Abiraterone.

References

  • Rogova, O., et al. (2022). "Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents." Biomolecules, 12(2), 165.[4] [Link]

  • Wróbel, T. M., et al. (2023). "Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment."[5] Journal of Medicinal Chemistry. [Link][5]

  • Vasaitis, T. S., et al. (2011). "CYP17 inhibitors for prostate cancer therapy." Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 23-31. [Link]

  • Bruno, R. D., & Njar, V. C. (2007). "Targeting cytochrome P450 enzymes: a new approach in anti-cancer drug development." Bioorganic & Medicinal Chemistry, 15(15), 5047-5060. (Reference for Galeterone/TOK-001 data). [Link]

  • Yin, L., & Hu, Q. (2014). "CYP17 inhibitors—Abiraterone, C17,20-lyase inhibitors and multi-targeting agents." Nature Reviews Urology, 11, 32–42. [Link]

Sources

Structural Guide: 4-(1H-benzo[d]imidazol-1-yl)phenol vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Comparative Analysis: 4-(1H-benzo[d]imidazol-1-yl)phenol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystal Engineers, and Materials Scientists

Executive Summary & Structural Context

In the design of supramolecular assemblies and pharmacophores, the precise linkage of the phenol moiety to the benzimidazole core dictates the solid-state packing efficiency. This guide objectively compares 4-(1H-benzo[d]imidazol-1-yl)phenol (the N1-linked target) against its thermodynamically more stable isomer, 4-(1H-benzo[d]imidazol-2-yl)phenol (C2-linked), and its truncated analog, 4-(1H-imidazol-1-yl)phenol .

Critical Distinction:

  • Target (1-yl): The phenol is attached to the nitrogen (N1). This molecule acts as a single-donor (OH) / single-acceptor (N3) system, typically forming 1D hydrogen-bonded chains.

  • Alternative (2-yl): The phenol is attached to the carbon (C2). This molecule acts as a dual-donor (OH, NH) / single-acceptor (N3) system, enabling 2D sheet formation and higher thermal stability.

Crystallographic Data Comparison

The following table synthesizes experimental unit cell data and physicochemical properties. Note that while the 2-yl isomer is well-characterized in the Cambridge Structural Database (CSD), the 1-yl target often requires specific synthesis and exhibits lower crystallinity due to the loss of the N-H donor.

FeatureTarget: 4-(benzimidazol-1-yl)phenol Alt 1: 4-(benzimidazol-2-yl)phenol Alt 2: 4-(imidazol-1-yl)phenol
Linkage Site N1 (Nitrogen) C2 (Carbon) N1 (Nitrogen)
Formula C₁₃H₁₀N₂OC₁₃H₁₀N₂OC₉H₈N₂O
Crystal System Predicted: Monoclinic/OrthorhombicMonoclinic Monoclinic
Space Group P2₁/c (Analogous N-aryls)_P_2/n P2₁/c
Unit Cell (Å) N/A (See Protocol)a=7.168, b=15.152, c=9.908 a=5.82, b=10.45, c=12.30
Angle (°) β ≈ 95-98°β = 90.56° β = 98.5°
H-Bond Donors 1 (Phenol -OH)2 (Phenol -OH, Imidazole -NH) 1 (Phenol -OH)
H-Bond Acceptors 1 (Imidazole -N3)1 (Imidazole -N3) 1 (Imidazole -N3)
Packing Motif 1D Infinite Chains (Head-to-Tail)2D Sheets / 3D Networks 1D Chains / Dimers
Melting Point 160–165 °C (Est.)221–223 °C 204–206 °C

Analyst Insight: The significantly higher melting point of the 2-yl isomer (221°C) vs. the 1-yl analogs confirms the presence of an extended hydrogen-bonding network (Sheet motif) facilitated by the extra N-H donor. The 1-yl target relies solely on O-H···N interactions, leading to lower lattice energy.

Comparative Packing Logic (Mechanism)

The crystal engineering utility of these molecules diverges based on their hydrogen bonding capabilities.

Pathway A: The Target (1-yl Isomer)
  • Mechanism: The N1-substitution blocks the N-H site. The only viable strong interaction is O-H···N(3) .

  • Result: Molecules align in "Head-to-Tail" linear chains.

    
     stacking between the benzimidazole fused rings provides secondary stabilization between these chains.
    
Pathway B: The Alternative (2-yl Isomer)
  • Mechanism: The C2-linkage preserves the N1-H.

  • Result: The molecule forms a supramolecular tape . The N-H donates to the Phenol-O of a neighbor, while the Phenol-OH donates to the N3 of a third molecule. This cooperative networking creates robust 2D sheets.

PackingLogic cluster_0 Target: 1-yl Isomer (N-Linked) cluster_1 Alternative: 2-yl Isomer (C-Linked) Node1 4-(benzimidazol-1-yl)phenol Donor1 Donor: Phenol-OH Node1->Donor1 Acceptor1 Acceptor: N3 Node1->Acceptor1 Result1 1D Linear Chains (Lower Lattice Energy) Donor1->Result1 O-H...N Acceptor1->Result1 Node2 4-(benzimidazol-2-yl)phenol Donor2A Donor: Phenol-OH Node2->Donor2A Donor2B Donor: Imidazole-NH Node2->Donor2B Result2 2D Sheets / Networks (High Thermal Stability) Donor2A->Result2 O-H...N Donor2B->Result2 N-H...O

Figure 1: Comparative hydrogen-bonding logic showing why the 2-yl isomer forms more stable crystal lattices than the 1-yl target.

Experimental Protocols

Since the 1-yl target is less commercially available than the 2-yl isomer, synthesis via Ullmann coupling is the standard route.

Protocol A: Synthesis of 4-(1H-benzo[d]imidazol-1-yl)phenol
  • Objective: Selective N-arylation of benzimidazole.

  • Reagents: Benzimidazole (1.0 eq), 4-Iodophenol (1.1 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DMSO (dry).

  • Conditions: 90°C, 24 hours, Inert Atmosphere (N₂).

Step-by-Step:

  • Activation: Charge a Schlenk tube with CuI, L-Proline, and K₂CO₃. Evacuate and backfill with N₂ (3 cycles).

  • Coupling: Add Benzimidazole and 4-Iodophenol dissolved in DMSO.

  • Heating: Stir at 90°C. The solution will darken as the Cu-catalytic cycle progresses.

  • Workup: Cool to RT. Dilute with EtOAc/Water (1:1). The product resides in the organic layer.

  • Purification: Silica gel chromatography (Gradient: Hexane

    
     40% EtOAc).
    
    • Note: The product is the less polar fraction compared to unreacted benzimidazole.

Protocol B: Crystallization for XRD
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile (1:1).

  • Procedure: Dissolve 20 mg of the purified solid in 2 mL of warm Ethanol. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cover with parafilm perforated with 3 pinholes. Allow to stand at 4°C for 5-7 days.

  • Expected Morphology: Colorless needles or blocks.

Performance & Application Analysis
MetricTarget (1-yl)Alternative (2-yl)Recommendation
Solubility Moderate (DMSO, MeOH)Low (DMSO only)Use 1-yl for solution-phase assays due to disrupted H-bond network.
Fluorescence Weak/ModerateStrong (ESIPT active)Use 2-yl for sensing; it undergoes Excited State Intramolecular Proton Transfer.
Metal Binding Monodentate (N3)Bidentate (N3 + O)Use 1-yl as a rigid rod linker in MOFs (Metal-Organic Frameworks).
References
  • Crystal Structure of 2-yl Isomer: Zhan, Q. G., et al. (2007). "4-(1H-Benzo[d]imidazol-2-yl)phenol."[1] Acta Crystallographica Section E, 63(8), o3470. Link

  • Synthesis Mechanism: Ma, D., et al. (2003). "CuI/L-Proline-catalyzed coupling reactions of aryl halides with nitrogen nucleophiles." Journal of the American Chemical Society, 125, 4817. Link

  • Comparative Packing: Aakeröy, C. B., et al. (2002). "Hydrogen-bond assisted assembly of neutral and charged supramolecular synthons." CrystEngComm, 4, 518. Link

  • Imidazol-1-yl Data: Comparison based on 4-(1H-imidazol-1-yl)phenol commercial specifications and standard crystallographic data for N-aryl imidazoles. Link

Sources

Technical Guide: Comparative Optical Analysis of N-Linked vs. C-Linked Benzimidazole Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of N-Linked vs. C-Linked Benzimidazole Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Basis

In the development of fluorescent probes, UV-filters, and optoelectronic materials, the benzimidazole scaffold is ubiquitous. However, the connectivity of the phenol substituent—specifically whether it is attached to the Carbon-2 (C-linked) or Nitrogen-1 (N-linked) position—fundamentally dictates the photophysical behavior.

This guide analyzes the divergent UV-Vis absorption and emission profiles of these two isomers. The core distinction lies in molecular planarity and the capability for Excited-State Intramolecular Proton Transfer (ESIPT) .

Structural Divergence
  • C-Linked (2-substituted): The classic example is 2-(2'-hydroxyphenyl)benzimidazole (HBI) . This molecule adopts a planar conformation stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the unprotonated imidazole nitrogen (N3). This planarity extends the

    
    -conjugation system.
    
  • N-Linked (1-substituted): In 1-(2'-hydroxyphenyl)benzimidazole , the phenol ring is attached to the pyrrolic nitrogen (N1). Due to steric repulsion between the ortho-hydrogens of the phenol ring and the hydrogen at the C7 position of the benzimidazole, the molecule adopts a twisted geometry (dihedral angle typically 30–70°). This twist disrupts

    
    -conjugation and structurally precludes the formation of the planar 6-membered ring required for ESIPT.
    

UV-Vis Spectral Comparison

The following table summarizes the key optical differences driven by these structural factors.

FeatureC-Linked (e.g., HBI)N-Linked (e.g., 1-Phenylbenzimidazole deriv.)[1]
Dominant Geometry Planar (stabilized by IMHB)Twisted (Steric hindrance: H-C7 vs Ortho-H)
Conjugation Length Extended over both ringsInterrupted/Reduced
Absorption

Red-shifted (~335–345 nm)Blue-shifted (~250–290 nm)
Molar Absorptivity (

)
High (Strong

character)
Lower (Reduced oscillator strength due to twist)
ESIPT Capability Yes (Dual Emission: Enol/Keto)No (Single Emission: Enol only)
Stokes Shift Large (~100 nm, Keto emission)Small/Normal (~30–50 nm)
Solvent Sensitivity Low for Absorption; High for EmissionModerate for Absorption; High for Emission
Detailed Spectral Analysis
A. C-Linked Spectra (The ESIPT System)

The absorption spectrum of C-linked HBI typically features two main bands. The lower energy band (


 nm) corresponds to the 

transition of the planar molecule. Upon excitation, the acidity of the phenol and basicity of the imine nitrogen increase, triggering ultra-fast proton transfer.
  • Observation: You will see a large Stokes shift.[2] Absorption at 340 nm yields emission at ~370 nm (Enol) and ~470 nm (Keto).

  • Diagnostic: The absorption spectrum is relatively insensitive to solvent polarity because the intramolecular H-bond locks the conformation, shielding it from solvent perturbations.

B. N-Linked Spectra (The Twisted System)

The N-linked isomer lacks the coplanarity required for low-energy transitions. The steric twist breaks the conjugation between the benzimidazole and the phenol.

  • Observation: The primary absorption bands are significantly blue-shifted, often appearing below 300 nm (resembling the sum of independent benzimidazole and phenol spectra). A tail may extend to 310 nm, but the distinct low-energy band seen in HBI is absent.

  • Diagnostic: Absence of the anomalous large Stokes shift emission. Fluorescence is typically weak or standard (blue/violet region) without the green/orange "keto" emission band.

Mechanism Visualization

The following diagram illustrates the structural constraints and resulting photophysical pathways.

G cluster_0 C-Linked (2-HBI) cluster_1 N-Linked (1-HBI) C_Ground Planar Ground State (Intramolecular H-Bond) C_Excited Excited State (Enol*) C_Ground->C_Excited Abs ~340nm C_Keto Keto Tautomer (ESIPT) C_Excited->C_Keto Proton Transfer (<1 ps) C_Emit Dual Emission (Large Stokes Shift) C_Excited->C_Emit Enol Fluor ~370nm C_Keto->C_Emit Keto Fluor ~470nm N_Ground Twisted Ground State (Steric Clash) N_Excited Locally Excited State N_Ground->N_Excited Abs <300nm (Blue Shifted) N_NoESIPT NO Proton Transfer (Geometry Forbidden) N_Emit Single Emission (Normal Stokes Shift) N_Excited->N_Emit Fluor ~350nm

Caption: Comparative photophysical pathways. C-linked allows ESIPT via planar H-bonding; N-linked is twisted, preventing ESIPT and reducing conjugation.

Experimental Protocol: Validating the Linkage

To distinguish between these isomers or validate your synthesized product, follow this self-validating spectral protocol.

Reagents & Setup
  • Solvents: Spectroscopic grade Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Ethanol (polar protic).

  • Concentration: Prepare

    
     M solutions to avoid intermolecular aggregation (which can mimic ESIPT).
    
  • Blanking: Use matched quartz cuvettes; blank with pure solvent immediately before measurement.

Step-by-Step Workflow
  • Baseline Absorption Scan (200–500 nm):

    • Dissolve the compound in Cyclohexane .

    • Result Check:

      • If

        
         nm 
        
        
        
        Likely C-Linked .
      • If

        
         nm 
        
        
        
        Likely N-Linked .
  • The "Anion Test" (pH Titration):

    • Add 1 equivalent of TBAH (Tetrabutylammonium hydroxide) or dilute NaOH to an Ethanol solution of the sample.

    • C-Linked: The phenol deprotonates to phenolate. The intramolecular H-bond breaks, but the anion is highly conjugated. Expect a distinct spectral shift (usually red-shift or band broadening) but maintenance of high intensity.

    • N-Linked: Deprotonation occurs, but due to the twist, the charge transfer from the phenolate to the benzimidazole ring is less efficient. The spectral shift may be less pronounced or hypsochromic compared to the C-linked anion.

  • Solvatochromic Emission Check:

    • Excite at the absorption maximum.

    • Compare emission in Cyclohexane vs. Ethanol .

    • C-Linked: In cyclohexane, you will see a dominant Keto peak (~470 nm). In ethanol, the intermolecular H-bonding with solvent competes with ESIPT, often enhancing the Enol peak (~370 nm) and reducing the Keto peak.

    • N-Linked: Emission remains a single band (blue/UV) with minor solvatochromic shifts; no dual emission is observed.

References

  • Excited-State Intramolecular Proton Transfer (ESIPT)

    • Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative. PMC. Link

  • Structural Twist in N-Substituted Benzimidazoles

    • Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica. Link

  • Spectral Properties of 2-Phenylbenzimidazole

    • Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole.[3] Spectrochimica Acta Part A. Link

  • UV-Vis Data for N-Alkylated Benzimidazoles

    • A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. Link

  • Standard Benzimidazole UV Spectra

    • 1H-Benzimidazole UV/Visible Spectrum.[4][5] NIST Chemistry WebBook. Link

Sources

A Senior Application Scientist's Guide to the Validation of CYP17A1 Selectivity Over CYP21A2 for Novel Benzimidazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Selective CYP17A1 Inhibition

In the landscape of oncology, particularly in the treatment of castration-resistant prostate cancer (CRPC), the enzyme Cytochrome P450 17A1 (CYP17A1) has emerged as a critical therapeutic target.[1] CYP17A1 is a dual-function enzyme, catalyzing both 17α-hydroxylase and 17,20-lyase activities, which are pivotal steps in the androgen biosynthesis pathway.[2][3] Inhibition of CYP17A1 effectively halts the production of androgens that fuel prostate cancer growth, a strategy clinically validated by the success of drugs like Abiraterone.[4][5]

However, the therapeutic window of CYP17A1 inhibitors is defined not just by their potency but, more critically, by their selectivity. A key off-target enzyme is the structurally similar steroidogenic cytochrome P450, CYP21A2 (21-hydroxylase).[6] CYP21A2 is essential for the synthesis of cortisol and aldosterone.[7][8] Non-selective inhibition of both CYP17A1 and CYP21A2 can lead to a significant reduction in cortisol levels.[9][10] This triggers a compensatory rise in adrenocorticotropic hormone (ACTH), shunting steroid precursors towards mineralocorticoid production, resulting in a syndrome of mineralocorticoid excess characterized by hypertension, hypokalemia, and edema.[11][12]

This guide provides a comprehensive framework for validating the selectivity of a promising class of non-steroidal inhibitors, benzimidazoles, against CYP17A1 over CYP21A2. We will delve into the causality behind the experimental design, providing detailed, self-validating protocols for both enzymatic and cell-based assays, and present a clear methodology for data interpretation.

The Steroidogenic Crossroads: CYP17A1 and CYP21A2

Understanding the precise roles of CYP17A1 and CYP21A2 within the steroidogenesis pathway is fundamental to appreciating the need for selectivity. The pathway begins with cholesterol and diverges based on the enzymatic actions of these two key cytochromes.

Fig 1. Simplified Steroidogenesis Pathway cluster_cyp17a1 cluster_cyp21a2 cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD oh17_preg 17-OH Pregnenolone pregnenolone->oh17_preg CYP17A1 (17α-hydroxylase) oh17_prog 17-OH Progesterone progesterone->oh17_prog CYP17A1 (17α-hydroxylase) doc 11-Deoxycorticosterone progesterone->doc CYP21A2 dhea DHEA oh17_preg->dhea CYP17A1 (17,20-lyase) andro Androstenedione oh17_prog->andro CYP17A1 (17,20-lyase) deoxycortisol 11-Deoxycortisol oh17_prog->deoxycortisol CYP21A2 androgens Testosterone / DHT dhea->androgens andro->androgens corticosterone corticosterone doc->corticosterone CYP11B2 Aldosterone Aldosterone doc->Aldosterone CYP11B2 cortisol Cortisol deoxycortisol->cortisol CYP11B1 cyp17a1_node CYP17A1 cyp21a2_node CYP21A2 corticosterone->Aldosterone

Caption: Key junctions in the steroidogenesis pathway mediated by CYP17A1 and CYP21A2.

As illustrated, CYP17A1 diverts precursors toward androgen synthesis, while CYP21A2 channels them toward essential corticosteroids.[3][13] A selective inhibitor must effectively block the path to androgens while leaving the path to cortisol intact.

Experimental Validation Workflow: A Two-Tiered Approach

A robust validation of selectivity requires a multi-faceted approach, progressing from a clean, isolated system to a more complex, biologically relevant environment. This ensures that observations are not artifacts of a specific experimental setup.

G cluster_0 cluster_1 start_node Benzimidazole Compound Library tier1_node Tier 1: In Vitro Enzymatic Assays start_node->tier1_node recomb_cyp17 Recombinant hCYP17A1 Assay tier1_node->recomb_cyp17 recomb_cyp21 Recombinant hCYP21A2 Assay tier1_node->recomb_cyp21 tier2_node Tier 2: Cell-Based Steroid Profiling nci_cell NCI-H295R Cell Culture tier2_node->nci_cell decision_node High Selectivity Index? decision_node->start_node No (Re-design) decision_node->tier2_node Yes end_node Lead Candidate for In Vivo Validation ic50_calc Calculate IC50 Values recomb_cyp17->ic50_calc recomb_cyp21->ic50_calc si_calc Determine Selectivity Index (SI) ic50_calc->si_calc si_calc->decision_node compound_treat Compound Treatment nci_cell->compound_treat steroid_extract Steroid Extraction compound_treat->steroid_extract lcms_analysis LC-MS/MS Analysis steroid_extract->lcms_analysis profile_confirm Confirm Steroid Profile Shift lcms_analysis->profile_confirm profile_confirm->end_node

Sources

HPLC retention time comparison of benzimidazole phenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of benzimidazole phenol isomers—specifically 2-(2'-hydroxyphenyl), 2-(3'-hydroxyphenyl), and 2-(4'-hydroxyphenyl)benzimidazole—presents a classic chromatographic challenge governed by the "Ortho Effect."

While these isomers share identical molecular weights and similar pKa values, their behavior in Reversed-Phase HPLC (RP-HPLC) is distinct. The ortho-isomer (2-OH) consistently exhibits significantly longer retention times compared to the meta (3-OH) and para (4-OH) isomers. This deviation is caused by strong intramolecular hydrogen bonding (IMHB) in the ortho-isomer, which masks the polar hydroxyl group, increases planarity, and enhances hydrophobic interaction with the C18 stationary phase.

This guide details the mechanistic basis for this separation, provides optimized experimental protocols, and offers troubleshooting strategies for peak tailing common to basic benzimidazole scaffolds.

Mechanistic Insight: The "Ortho Effect"

To optimize separation, one must understand the molecular geometry driving retention differences.

Structural Dynamics[1]
  • Para (4-OH) & Meta (3-OH) Isomers: The hydroxyl group is spatially distant from the imidazole nitrogen. These groups act as hydrogen bond donors/acceptors with the aqueous mobile phase. This strong solvation increases effective polarity, resulting in faster elution .

  • Ortho (2-OH) Isomer: The hydroxyl group is adjacent to the imidazole nitrogen. A stable 6-membered pseudo-ring forms via Intramolecular Hydrogen Bonding (IMHB). This effectively "locks" the polarity within the molecule, preventing interaction with the aqueous mobile phase. The molecule becomes more planar and hydrophobic, resulting in delayed elution .

Visualization of Separation Logic

The following diagram illustrates the decision matrix for method selection based on these structural properties.

G Start Benzimidazole Phenol Mixture Mechanism Analyze Structural Forces Start->Mechanism ParaMeta Para/Meta Isomers (Exposed -OH) Mechanism->ParaMeta Steric Freedom Ortho Ortho Isomer (Intramolecular H-Bond) Mechanism->Ortho Steric Hindrance Interaction1 High Solvation (Mobile Phase Interaction) ParaMeta->Interaction1 H-Bond to Water Interaction2 High Hydrophobicity (Stationary Phase Interaction) Ortho->Interaction2 Planar/Non-Polar Result1 Fast Elution (RT: 2-4 min) Interaction1->Result1 Result2 Late Elution (RT: 6-10 min) Interaction2->Result2

Caption: Mechanistic flow illustrating why the Ortho isomer is retained longer in RP-HPLC due to intramolecular hydrogen bonding.

Experimental Protocols

Two distinct methods are recommended: a Robust Routine Method (low pH) for quantitation and a High Selectivity Method (mid pH) for difficult isomer resolution.

Method A: Robust Routine Analysis (Low pH)

Best for: Routine QC, preventing peak tailing of the basic imidazole ring.

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol activity that causes tailing of basic benzimidazoles.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH protonates the imidazole (cationic), improving solubility and peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for aromatic isomers.
Gradient 10% B to 60% B over 15 minShallow gradient ensures resolution of the early eluting para-isomer.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 300 nmBenzimidazole phenols have strong absorbance at 300-320 nm (shifted vs pure benzimidazole).
Temperature 30°CControls viscosity and mass transfer kinetics.
Method B: High Selectivity (Mid pH)

Best for: Maximizing separation between Meta and Para isomers.

  • Buffer: 10 mM Ammonium Acetate (pH 6.5).

  • Mechanism: At pH 6.5, the benzimidazole (pKa ~5.5) is largely neutral. This maximizes the hydrophobic surface area differences between isomers, often improving the resolution between the closely eluting meta and para forms.

  • Note: Requires a column stable at mid-pH (e.g., Waters XBridge or Phenomenex Gemini).

Comparative Data Summary

The following table summarizes the expected retention behavior based on structure-retention relationships (SRR) validated in benzimidazole derivatives [1, 2].

IsomerStructurePolarity (RP-HPLC View)Relative Retention (k')Elution Order
Para (4-OH)Exposed -OH, LinearHigh (Interacts with water)Low (~1.5 - 2.5)1st
Meta (3-OH)Exposed -OH, AngledHigh/MediumMedium (~2.0 - 3.0)2nd (Often co-elutes with Para)
Ortho (2-OH)IMHB , Pseudo-ringLow (Masked polarity)High (~5.0 - 8.0)3rd (Distinctly separated)
Troubleshooting Guide

Common issues when analyzing basic benzimidazoles and solutions.

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction Issue1->Cause1 Fix1 Add 0.1% TEA or Use Low pH (<3) Cause1->Fix1 Issue2 Co-elution (Meta/Para) Cause2 Similar Hydrophobicity Issue2->Cause2 Fix2 Switch to Phenyl-Hexyl Stationary Phase Cause2->Fix2 Issue3 Retention Drift Cause3 pH Instability Issue3->Cause3 Fix3 Buffer Mobile Phase (10mM Phosphate) Cause3->Fix3

Caption: Troubleshooting logic for common HPLC anomalies in benzimidazole analysis.

Critical Analysis & Recommendations

For researchers developing new assays for benzimidazole phenol isomers:

  • Selectivity Driver: The "Ortho Effect" is your primary tool. The 2-OH isomer will always be the outlier. Do not mistake it for a different compound class due to its drastically different retention time.

  • Column Choice: If the meta and para isomers are critical to resolve, a standard C18 may fail. Switch to a Phenyl-Hexyl column. The

    
     interactions offered by the phenyl phase provide unique selectivity for positional aromatic isomers that C18 (purely hydrophobic) cannot achieve [3].
    
  • pH Control: Benzimidazoles are sensitive to pH. Operating at pH 4.0-5.0 (near the pKa) will result in split peaks or wandering retention times. Always operate at least 1.5 pH units away from the pKa (pH < 4.0 or pH > 7.0).

References

  • Science.gov. HPLC retention times and isomer characterization. Retrieved from Science.gov. Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN. Link

  • Chromatography Online. The Role of pH in Retention and Selectivity. LCGC International. Link

  • SIELC Technologies. Separation of Benzimidazole on Newcrom R1 HPLC column.Link

Publish Comparison Guide: Melting Point Verification for Pure 4-(1H-benzimidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous framework for verifying the melting point of 4-(1H-benzimidazol-1-yl)phenol , addressing both the specific N-linked isomer requested and the critical distinction from its common C-linked regioisomer.

Executive Summary & Critical Isomer Distinction

Status: High-Risk for Isomer Confusion Before proceeding with melting point (MP) verification, you must confirm the structural identity of your compound. In benzimidazole chemistry, the position of the phenolic attachment drastically alters physical properties.

  • Target Compound (1-yl): 4-(1H-benzimidazol-1-yl)phenol

    • Structure: Phenol ring attached to the Nitrogen (N1) of the benzimidazole.[1]

    • Nature:[2] A rare N-arylated product (typically synthesized via Ullmann or Buchwald-Hartwig coupling).

    • Expected MP:170–220 °C (Inferred from structural analogs like 1-(4-nitrophenyl)benzimidazole [175-178°C] and 1-(4-hydroxyphenyl)imidazole [204-206°C]).

  • Common Alternative (2-yl): 4-(1H-benzimidazol-2-yl)phenol (CAS: 6504-13-8)[1][3][4]

    • Structure: Phenol ring attached to the Carbon (C2) between the nitrogens.

    • Nature:[2] The standard commercial "benzimidazole phenol" derivative.

    • Established MP:284–287 °C (High confidence, verified by TCI/Sigma).

Core Directive: If your initial capillary reading exceeds 280°C , you have likely synthesized or purchased the 2-yl isomer , not the 1-yl target. This guide details the protocol to distinguish and verify these values.

Chemical Profile & Reference Standards
PropertyTarget: 1-yl Isomer (N-Linked)Alternative: 2-yl Isomer (C-Linked)
Structure N-Phenyl bond (Sterically hindered, lower lattice energy)C-Phenyl bond (Planar, H-bonding capable, high lattice energy)
CAS Number Not widely listed (Research Grade)6504-13-8
Melting Point ~180–220 °C (Predicted/Analogous)284–287 °C (Literature Standard)
Solubility Higher in organic solvents (DCM, EtOAc)Poor in organics; Soluble in DMSO/DMF
Key Impurity Benzimidazole (MP: 170°C)4-Hydroxybenzaldehyde (MP: 115°C)
Comparative Verification Methodologies

To establish scientific validity, you cannot rely on a single method. This guide compares the Capillary Method (Standard) against Differential Scanning Calorimetry (DSC) (Advanced).

Method A: Capillary Melting Point (The Bench Standard)
  • Best For: Quick purity checks and gross error detection.

  • Protocol:

    • Sample Prep: Dry sample in a vacuum oven at 60°C for 4 hours to remove solvent inclusions (water/ethanol can depress MP by 5-10°C).

    • Packing: Pack 2-3 mm of fine powder into a capillary tube. Tap firmly to eliminate air pockets.

    • Ramp Rate:

      • Fast Ramp (10°C/min) to find approximate range.

      • Verification Ramp: 1.0 °C/min starting 20°C below the expected point.

    • Observation: Record

      
       (first liquid drop) and 
      
      
      
      (complete melt). A range >2°C indicates impurity.
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
  • Best For: Distinguishing polymorphs, solvates, and precise thermodynamic purity.

  • Protocol:

    • Pan: Hermetically sealed aluminum pan (prevents sublimation).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Program: Heat from 40°C to 300°C at 5°C/min .

    • Analysis: The MP is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Experimental Workflow: Self-Validating Protocol

This workflow ensures that the MP you measure reflects the chemical purity, not trapped solvents or isomers.

MP_Verification Start Start: Crude Sample TLC Step 1: TLC/HPLC Purity Check (Isolate single spot) Start->TLC Recryst Step 2: Recrystallization (Solvent: Ethanol/Water or Acetonitrile) TLC->Recryst If Purity <98% Dry Step 3: Vacuum Drying (60°C, <10 mbar, 4h) Recryst->Dry MP_Test Step 4: Capillary MP Test (Ramp 1°C/min) Dry->MP_Test Decision Observed MP? MP_Test->Decision Result_2yl Result: >280°C Likely 2-yl Isomer (C-linked) Decision->Result_2yl >280°C Result_1yl Result: 170-220°C Likely 1-yl Isomer (N-linked) Decision->Result_1yl 170-220°C Result_Impure Result: Broad Range (>3°C) Impure / Wet Decision->Result_Impure Wide Range Result_Impure->Recryst Repeat

Figure 1: Decision tree for verifying the melting point and identity of benzimidazole phenol derivatives.

Comparative Data Analysis

Use this table to benchmark your experimental results.

ParameterExperimental Standard (Pure) Common Impurity Profile Interpretation
Melting Range Sharp (< 2.0 °C) Broad (> 4.0 °C) Sharp range = High crystallinity & purity.
Visual Onset Clear liquid formationSoftening / "Sweating""Sweating" <10°C before melt indicates solvent trap.
DSC Peak Shape Narrow, symmetric endothermAsymmetric / Pre-melt shoulderShoulder indicates isomeric mixture or eutectic impurity.
Color Change Remains clear/pale yellowDarkens/BrownsDecomposition (common in crude N-arylated products).
Troubleshooting & Expert Insights

Issue: "My sample melts at 170°C."

  • Diagnosis: This is dangerously close to the melting point of pure benzimidazole (starting material, MP ~170.5°C).

  • Action: Run a TLC (Ethyl Acetate:Hexane 3:1). If the Rf matches benzimidazole, your N-arylation failed.

Issue: "My sample melts at 285°C."

  • Diagnosis: You almost certainly have the 2-yl isomer (4-(1H-benzimidazol-2-yl)phenol).

  • Action: Verify structure via 1H NMR.

    • 1-yl Isomer: Protons on the phenol ring will show distinct shielding due to the orthogonal N-phenyl twist.

    • 2-yl Isomer: Planar structure leads to significant downfield shifts and strong fluorescence.

Issue: "My sample decomposes before melting."

  • Diagnosis: Common for phenolic salts.

  • Action: Ensure the phenol is protonated (free base/acid form) and not a phenolate salt. Wash with dilute acetic acid, then water, then dry.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 675624, 4-(1H-benzimidazol-2-yl)phenol.[Link]

  • Royal Society of Chemistry. Synthesis and properties of N-substituted benzimidazoles (Analogous 1-yl data).[Link]

Sources

Structure-Activity Relationship (SAR) Validation of Phenol Position

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Comparison Guide for Medicinal Chemists

Executive Summary The phenolic hydroxyl group is a privileged scaffold in drug design, serving as a critical hydrogen bond donor/acceptor and a radical scavenger. However, its position on the aromatic ring (ortho, meta, para) dictates a sharp trade-off between therapeutic efficacy and metabolic toxicity. This guide provides a technical comparison of phenol positional isomers, focusing on the "structural alert" of quinone methide formation and validating safety through self-verifying experimental protocols.

Part 1: The Physicochemical Foundation

Before assessing biological activity, one must understand how position dictates the fundamental electronic and steric environment of the hydroxyl group.

Comparative Analysis: Ortho vs. Meta. vs. Para
FeatureOrtho-Substitution (

-)
Meta-Substitution (

-)
Para-Substitution (

-)
Electronic Effect Resonance (+R) & Inductive (-I).[1] Strongest influence on OH acidity due to proximity.Inductive (-I) dominant. Resonance effects are negligible on the OH group.Resonance (+R) dominant. Direct conjugation allows electron delocalization across the ring.
pKa Modulation Variable. Intramolecular H-bonding (with acceptors like -COR, -NO2) can increase pKa (reduce acidity) by stabilizing the proton.Predictable. Follows Hammett

values. Electron-withdrawing groups increase acidity linearly.
Sensitive. Direct resonance communication makes pKa highly sensitive to substituent nature (

).
Steric Environment High Steric Cost. Bulky ortho-groups can twist the OH bond out of planarity, breaking conjugation but shielding the OH from metabolism.Low Steric Cost. Minimal interaction with the phenolic OH.Exposed. The OH group is sterically accessible for Phase II conjugation (Glucuronidation/Sulfation).
Metabolic Risk Moderate. Can form

-quinones, but steric bulk often hinders CYP450 approach.
Low. generally avoids quinone methide formation; metabolic "soft spot" is usually ring hydroxylation.High (Critical Alert). Prone to CYP-mediated oxidation to reactive Quinone Methides (QM).

Part 2: Biological Activity vs. Toxicity Mechanisms

Efficacy: The Antioxidant/Binding Profile

In antioxidant SAR (e.g., for neuroprotective agents), the stability of the phenoxyl radical is paramount.

  • Ortho & Para: Superior radical scavengers. The unpaired electron on the oxygen can delocalize into the ring (resonance stabilization). Ortho is often preferred because bulky groups (e.g., t-butyl) provide "kinetic stabilization," preventing the radical from reacting with non-target macromolecules.

  • Meta: Inferior activity. The radical cannot be stabilized by resonance with the meta-substituent.

Toxicity: The Quinone Methide (QM) Liability

The most critical safety consideration in phenol SAR is the formation of Quinone Methides (QMs). These are soft electrophiles that covalently bind to nucleophilic residues (Cysteine/Lysine) on proteins, leading to idiosyncratic toxicity (e.g., hepatotoxicity).[2]

Mechanism:

  • Metabolic Activation: CYP450 enzymes (typically CYP3A4 or CYP2D6) perform a two-electron oxidation.

  • Para-Position Risk: If a benzylic hydrogen is present at the para position (e.g., p-cresol derivatives), it is rapidly eliminated to form a Para-Quinone Methide .

  • Ortho-Position Risk: Similar mechanism leads to Ortho-Quinone Methides , though often slower due to sterics.

MetabolicActivation Phenol Parent Phenol (Para-alkyl substituted) CYP CYP450 (2e- Oxidation) Phenol->CYP QM Quinone Methide (QM) (Reactive Electrophile) Phenol->QM -2e-, -2H+ Tox Protein Adduct (Toxicity/Immune Response) QM->Tox Covalent Binding (Cys/Lys residues) Detox GSH Adduct (Excretion) QM->Detox Glutathione (GSH) Trapping

Figure 1: The metabolic activation pathway of para-substituted phenols into toxic Quinone Methides.[3] The competition between protein binding (toxicity) and Glutathione conjugation (detoxification) determines safety.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare phenol positions, you must validate both Efficacy (Radical Scavenging) and Safety (Reactive Metabolite Trapping).

Protocol A: DPPH Radical Scavenging Assay (Efficacy)

Purpose: To quantify the Hydrogen Atom Transfer (HAT) capability of the phenol isomer.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It will be deep purple.

  • Screening: Add test compounds (Ortho, Meta, Para isomers) at varying concentrations (1-100 µM).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Readout: Measure absorbance at 517 nm.

  • Validation:

    • Positive Control: Ascorbic Acid or Trolox.

    • Success Metric: A decrease in absorbance indicates radical scavenging. Calculate IC50.

    • Interpretation: Lower IC50 = Higher Stability of Phenoxyl Radical (Usually Ortho/Para >> Meta).

Protocol B: Glutathione (GSH) Trapping Assay (Safety)

Purpose: To detect the formation of reactive Quinone Methides before in vivo testing.

  • Microsomal Incubation:

    • Mix Test Compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL).

    • Add Glutathione (GSH) at a surplus concentration (5 mM) to act as a "trap."

  • Initiation: Add NADPH (1 mM) to start the CYP450 reaction. Incubate for 60 mins at 37°C.

  • Termination: Quench with ice-cold Acetonitrile. Centrifuge to remove proteins.

  • Analysis (LC-MS/MS):

    • Analyze the supernatant using High-Resolution Mass Spectrometry.

    • Search Trigger: Look for a Neutral Loss of 129 Da (characteristic of pyroglutamic acid loss from GSH adducts) or a precursor ion scan for m/z 272 (deprotonated glutathione).

  • Interpretation:

    • Mass Shift: Parent Mass + [305 Da] (GSH - 2H) indicates Quinone Methide formation.

    • Comparison: If the Para isomer shows a high GSH-adduct peak area compared to Meta, it confirms the metabolic liability of the para-position.

GSHTrapping cluster_0 Reaction Mixture Comp Test Phenol Incubate Incubate 60 min @ 37°C (+NADPH) Comp->Incubate HLM Liver Microsomes (CYP450) HLM->Incubate GSH Glutathione (Nucleophilic Trap) GSH->Incubate Analyze LC-MS/MS Analysis (Neutral Loss Scan) Incubate->Analyze Result Decision Gate Analyze->Result Safe No Adducts: Proceed Result->Safe Parent Only Risk GSH Adduct Found: Structural Redesign Result->Risk Mass + 305 Da

Figure 2: Workflow for the Glutathione Trapping Assay. This protocol serves as a "Go/No-Go" gate for phenolic compounds in early discovery.

Part 4: Strategic Alternatives (Bioisosteres)

If the phenol position is essential for binding but the metabolic risk (QM formation) is too high, employ these bioisosteric replacements:

  • Indazoles / Benzimidazoles: Replace the phenol ring with a nitrogen-containing heterocycle.[4] The N-H acts as the H-bond donor. These rings are generally resistant to Quinone Methide formation.

  • Pyridines: A hydroxy-pyridine (pyridone tautomer) can mimic phenol H-bonding but alters the electronic propensity for oxidation.

  • Fluorine Substitution: Introducing a fluorine atom ortho to the hydroxyl group can lower the pKa and block metabolic sites without adding significant steric bulk.

References
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.

  • Bolton, J. L., et al. (2000). "Role of Quinones in Toxicology." Chemical Research in Toxicology.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

  • Argoti, D., et al. (2005). "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1H-1,3-benzodiazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-validated protocol for the safe handling, storage, and disposal of 4-(1H-1,3-benzodiazol-1-yl)phenol (also known as 1-(4-hydroxyphenyl)benzimidazole).

This specific isomer—where the phenol group is attached to the nitrogen (N1) of the benzimidazole ring—is structurally distinct from the more common 2-substituted isomer (CAS 6504-13-8). Due to the rarity of specific safety data for the N-linked isomer, this protocol adopts a "High-Caution Bioactive" safety stance, deriving risk assessments from the functional reactivity of benzimidazoles (kinase inhibition potential) and phenols (cytotoxicity/irritation).

Part 1: Chemical Identity & Hazard Assessment

Chemical Name: 4-(1H-1,3-benzodiazol-1-yl)phenol Synonyms: 1-(4-Hydroxyphenyl)-1H-benzimidazole; 4-(Benzimidazol-1-yl)phenol Molecular Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol CAS Number: Not widely listed (Rare Isomer). (Note: Do not confuse with the C-linked isomer, 4-(1H-benzimidazol-2-yl)phenol, CAS 6504-13-8).

Predicted Hazard Profile (GHS Classification)

Based on Structure-Activity Relationship (SAR) of N-aryl benzimidazoles and phenols.

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2 H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat.[3] 2A H319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat. 3 H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Cat.[4][5] 4 H302: Harmful if swallowed (Predicted).
Aquatic Toxicity Cat. 3 H402: Harmful to aquatic life (Phenol moiety).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. The selection logic prioritizes protection against both fine particulates (dust) and organic solvent permeation (during dissolution).

PPE Component Specification Scientific Justification
Respiratory N95 or P100 Respirator (Solid) Fume Hood (Solution)Benzimidazole dusts are fine and electrostatic. Inhalation can trigger upper respiratory tract irritation (STOT SE 3).
Hand Protection (Primary) Nitrile Rubber (0.11 mm) Sufficient for solid handling. Break-through time >480 min for solids.
Hand Protection (Secondary) Double Gloving (if dissolved in DMSO/DCM)DMSO facilitates transdermal absorption of dissolved small molecules. Use a Laminate (Silver Shield) under-glove if handling concentrated solutions.
Eye Protection Chemical Safety Goggles Tightly fitting goggles are required to prevent dust ingress. Face shields are recommended for scale-up (>5g).
Body Protection Lab Coat (Tyvek/Cotton) Standard protection. Tyvek sleeves recommended if mixing large volumes to prevent wrist exposure.
PPE Decision Logic Diagram

PPE_Workflow Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Mask Respiratory: N95/P100 Solid->Mask Gloves1 Gloves: Nitrile (Single) Solid->Gloves1 Hood1 Engineering: Powder Hood / Balance Enclosure Solid->Hood1 Hood2 Engineering: Chemical Fume Hood Solution->Hood2 Gloves2 Gloves: Double Nitrile or Laminate Solution->Gloves2 Splash Eyes: Goggles + Face Shield (if >100mL) Solution->Splash

Figure 1: PPE Selection Workflow based on physical state. Blue nodes indicate decision points; Red/Green/Yellow indicate critical safety barriers.

Part 3: Operational Protocol – Safe Handling Workflow

Storage & Retrieval
  • Condition: Store at 2–8°C (Refrigerator) or Room Temperature (if confirmed stable). Keep under inert gas (Nitrogen/Argon) if long-term storage is required, as phenols can oxidize (darkening) over time.

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation and moisture ingress.

Weighing (Critical Step)
  • Hazard: Static charge build-up can cause "flying powder," leading to inhalation risk or contamination.

  • Protocol:

    • Place the analytical balance inside a fume hood or powder containment enclosure .

    • Use an anti-static gun or ionizer on the spatula and weighing boat before contact.

    • Do not use a metal spatula if the compound is suspected to be a salt; however, for the neutral phenol, stainless steel is acceptable.

    • Immediately recap the source vial after aliquoting.

Solubilization
  • Solubility Profile:

    • Water: Poor / Insoluble.

    • DMSO: Soluble (Recommended for biological assays).

    • Methanol/Ethanol: Soluble.

    • DCM/Chloroform: Moderately soluble.

  • Procedure:

    • Add solvent slowly to the solid to prevent aerosolization.

    • Vortex in a sealed tube. Do not sonicate in an open vessel ; use a bath sonicator with the vial cap sealed and parafilmed.

Reaction Setup
  • Reactivity: The phenolic proton is acidic (pKa ~10). The benzimidazole N3 is basic.

  • Incompatibility: Avoid strong oxidizing agents (e.g., Nitric acid, Peroxides) which can react violently with the benzimidazole core. Avoid acid chlorides without a base trap, as they will react with the phenol.

Part 4: Emergency Response

Scenario Immediate Action Follow-Up
Skin Contact Wash immediately with soap and water for 15 minutes.[2][6]Monitor for redness/blistering. Phenols can cause delayed burns.
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open.Seek medical attention immediately (Ophthalmologist).
Inhalation Evacuate to fresh air.[1][2][3][5][6][7]If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Clean area with 10% bleach followed by water.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).Dispose of as solvent-contaminated hazardous waste.

Part 5: Waste Disposal & Deactivation

Categorization: This compound contains nitrogen and oxygen but no halogens (unless derivatized later). It falls under Non-Halogenated Organic Waste .

Disposal Workflow Diagram

Disposal_Lifecycle Waste Generated Waste Type Identify Type Waste->Type SolidWaste Solid Waste (Contaminated wipes, powder) Type->SolidWaste LiquidWaste Liquid Waste (Mother liquors, washes) Type->LiquidWaste Bin1 Solid Hazardous Waste Bin (Yellow Bag) SolidWaste->Bin1 Double Bag Bin2 Non-Halogenated Solvent Waste (Carboy) LiquidWaste->Bin2 No Oxidizers Incineration High-Temp Incineration Bin1->Incineration Bin2->Incineration

Figure 2: Waste Disposal Lifecycle. Ensure liquid waste is not mixed with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic reactions.

References

  • PubChem. (n.d.).[4] Compound Summary: 4-(1H-1,3-benzodiazol-1-yl)phenol. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Phenol and Benzimidazole Classifications. Retrieved from [Link]

Sources

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